molecular formula C7H7F3N2O2 B1454406 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid CAS No. 1343742-50-6

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1454406
CAS No.: 1343742-50-6
M. Wt: 208.14 g/mol
InChI Key: KMYZQFSKQZWVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is a high-value chemical building block with the molecular formula C7H7F3N2O2 and a molecular weight of 208.15 g/mol . Its structure incorporates two privileged motifs in modern drug discovery: the 1H-pyrazole heterocycle and the metabolically stable trifluoromethyl group . This combination makes it a versatile scaffold for constructing potential bioactive molecules, particularly in the synthesis of novel pharmaceutical agents and agrochemicals. The compound serves as a key intermediate in medicinal chemistry, enabling researchers to explore structure-activity relationships and develop targeted therapies . The presence of the carboxylic acid functional group allows for further derivatization, such as amide bond formation or esterification, facilitating its integration into larger molecular architectures. Researchers utilize this compound under the strict condition that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZQFSKQZWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes information from closely related analogues and established chemical principles to present a detailed analysis of its core chemical properties, a plausible synthetic route, and its predicted spectroscopic signature. Furthermore, we explore the promising biological activities associated with both the pyrazole and trifluoromethyl-butanoic acid moieties, positioning this compound as a valuable scaffold for future research and development in areas such as oncology, infectious diseases, and inflammatory conditions. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the unique chemical space offered by fluorinated pyrazole derivatives.

Introduction: The Strategic Combination of Pyrazole and Fluorine

The integration of a pyrazole nucleus and a trifluoromethyl group into a single molecular entity represents a strategic approach in modern medicinal chemistry. The pyrazole ring is a well-established "privileged scaffold," found in a multitude of approved pharmaceuticals due to its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

The incorporation of a trifluoromethyl (CF₃) group offers distinct advantages in drug design. The high electronegativity and lipophilicity of the CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6] The combination of these two pharmacophores in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid creates a molecule with a unique profile, meriting in-depth investigation.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₇H₇F₃N₂O₂PubChem[7]
Molecular Weight 208.14 g/mol PubChem[7]
Appearance Likely a white to off-white solidBased on similar pyrazole carboxylic acids[8]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base. Limited solubility in nonpolar solvents.The carboxylic acid and pyrazole moieties impart polarity, while the trifluoromethyl group increases lipophilicity.
pKa Estimated to be in the range of 3.5 - 4.5 for the carboxylic acid.The electron-withdrawing trifluoromethyl group will lower the pKa compared to unsubstituted butanoic acid.
XlogP 0.8PubChem (predicted)[7]

Proposed Synthesis Pathway

A robust and efficient synthesis of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can be envisioned through a two-step process involving an aza-Michael addition followed by hydrolysis. This approach leverages commercially available starting materials and well-established reaction methodologies.

Step 1: Aza-Michael Addition of Pyrazole to Ethyl 4,4,4-trifluoro-2-butenoate

The key C-N bond formation can be achieved via a conjugate addition of pyrazole to an α,β-unsaturated ester. This reaction is typically base-catalyzed.

  • Reactants: Pyrazole and Ethyl 4,4,4-trifluoro-2-butenoate

  • Catalyst: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: A polar aprotic solvent like acetonitrile or DMF.

  • Rationale: The aza-Michael addition of azoles to α,β-unsaturated carbonyl compounds is a well-documented and high-yielding reaction for the formation of N-alkylated pyrazole derivatives.[9][10][11] The use of a trifluorinated Michael acceptor is expected to proceed efficiently due to the electron-withdrawing nature of the trifluoromethyl group, which activates the double bond towards nucleophilic attack.

Step 2: Hydrolysis of the Ester

The resulting ethyl ester intermediate is then hydrolyzed to the desired carboxylic acid.

  • Reactant: Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate

  • Reagents: A strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF.

  • Procedure: The reaction mixture is typically stirred at room temperature or gently heated, followed by acidification to precipitate the carboxylic acid product.

  • Rationale: Standard saponification conditions are expected to be effective for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis A Pyrazole D Reaction Mixture A->D B Ethyl 4,4,4-trifluoro-2-butenoate B->D C Base (e.g., Cs2CO3) Solvent (e.g., Acetonitrile) C->D E Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate D->E Stir at RT G Reaction Mixture E->G F Base (e.g., LiOH) H2O/MeOH F->G H Acidification (e.g., HCl) G->H Stir at RT I 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid H->I Workup & Purification

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Properties

The structural features of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid suggest a distinct spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the chiral center proton, the methylene protons adjacent to the carboxyl group, and the acidic proton of the carboxylic acid.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCouplingJustification
H-4 (pyrazole)~6.3Triplet (t)J ≈ 2 HzThe H-4 proton of the pyrazole ring typically appears as a triplet due to coupling with the two adjacent ring protons.[12][13]
H-3 & H-5 (pyrazole)~7.5 - 7.7Doublet (d)J ≈ 2 HzThe H-3 and H-5 protons are chemically non-equivalent and will appear as doublets.[12][13]
CH (chiral center)~5.0 - 5.5Multiplet (m)This proton is coupled to the adjacent methylene protons and the trifluoromethyl group, resulting in a complex multiplet. The deshielding is due to the adjacent nitrogen and trifluoromethyl group.
CH₂~3.0 - 3.5Multiplet (m)These diastereotopic protons will appear as a multiplet due to coupling with the adjacent chiral proton.
COOH> 10Broad singlet (br s)The acidic proton of a carboxylic acid is typically a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the pyrazole ring carbons, the butanoic acid backbone, and the trifluoromethyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)Justification
C=O~170 - 175Typical chemical shift for a carboxylic acid carbonyl carbon.
C-3 & C-5 (pyrazole)~130 - 140Chemical shifts for the C-3 and C-5 carbons of a pyrazole ring.[7][14]
C-4 (pyrazole)~105 - 110The C-4 carbon of a pyrazole ring is typically more shielded than C-3 and C-5.[7][14]
CF₃~125 (quartet)The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
CH (chiral center)~60 - 65This carbon is attached to nitrogen and is adjacent to the CF₃ group, leading to a downfield shift.
CH₂~35 - 40Chemical shift for a methylene carbon adjacent to a chiral center and a carbonyl group.
IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration
O-H (carboxylic acid)2500 - 3300 (broad)Stretching
C-H (aromatic/aliphatic)2850 - 3100Stretching
C=O (carboxylic acid)1700 - 1725Stretching
C=N, C=C (pyrazole)1450 - 1600Stretching
C-F (trifluoromethyl)1100 - 1350 (strong)Stretching
Mass Spectrometry

In mass spectrometry (electron ionization), the molecular ion peak [M]⁺ at m/z 208 is expected. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) and potentially the trifluoromethyl group (-CF₃, m/z 69). The pyrazole ring itself is relatively stable and may remain intact in some fragments.[15]

Potential Biological Activity and Therapeutic Applications

Given the absence of specific biological data for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, its potential therapeutic applications can be inferred from the known activities of related pyrazole and fluorinated butanoic acid derivatives.

Anticancer Potential

Numerous pyrazole derivatives have been investigated as potent anticancer agents, targeting various kinases and other cellular pathways.[3] The structural motifs within the target molecule suggest it could be explored as an inhibitor of signaling pathways implicated in cancer cell proliferation and survival.

Antimicrobial Activity

Pyrazole-containing compounds have shown significant promise as antibacterial and antifungal agents.[5] The trifluoromethyl group can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved antimicrobial efficacy.

Logical Relationship: From Structure to Potential Activity

G A 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid B Pyrazole Moiety A->B C Trifluoromethyl Butanoic Acid Moiety A->C D Anticancer Activity B->D Proven in analogues E Antimicrobial Activity B->E Proven in analogues F Anti-inflammatory Activity B->F Proven in analogues C->D Potential for enhanced efficacy C->E Potential for enhanced efficacy C->F Potential for enhanced efficacy

Caption: Structural components and their contribution to potential biological activities.

Anti-inflammatory Properties

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] The carboxylic acid functionality is also common in this class of drugs. Therefore, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid warrants investigation for its potential anti-inflammatory effects.

Conclusion and Future Directions

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid represents a promising, yet underexplored, chemical entity. This guide has outlined a plausible synthetic route and predicted its key chemical and spectroscopic properties based on a thorough analysis of related compounds. The convergence of the biologically active pyrazole core with the pharmacokinetically favorable trifluoromethyl group suggests that this molecule could serve as a valuable starting point for the development of novel therapeutics.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound's physicochemical and spectroscopic properties. Subsequently, a thorough investigation of its biological activities through in vitro and in vivo screening is highly recommended to unlock its full therapeutic potential.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Retrieved from [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (2009, June 1). Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Retrieved from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. Retrieved from [Link]

  • 4,4,4-trifluoro-3-(1h-pyrazol-1-yl)butanoic acid - PubChemLite. Retrieved from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles | Organic Letters - ACS Publications - ACS.org. (2021, August 30). Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Retrieved from [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]

  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... - ResearchGate. Retrieved from [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved from [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - ACS Publications. (2025, October 29). Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Retrieved from [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2022, May 18). Retrieved from [Link]

  • "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7). Retrieved from [Link]

  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). Retrieved from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). Retrieved from [Link]

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. Retrieved from [Link]

  • 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion... - ResearchGate. Retrieved from [Link]

  • synthesis of pyrazoles - YouTube. (2019, January 19). Retrieved from [Link]

  • US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate - Google Patents.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. Retrieved from [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - Beilstein Journals. (2024, July 9). Retrieved from [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Retrieved from [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1 - ACS Publications. (2021, October 27). Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Retrieved from [Link]

  • Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. (2022, March 28). Retrieved from [Link]

  • Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives - ResearchGate. Retrieved from [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates - Semantic Scholar. (2022, June 27). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—is a privileged tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (C₇H₇F₃N₂O₂) represents a highly versatile, bifunctional building block. It combines a robust N-heterocycle (pyrazole) with a fluorinated aliphatic chain terminating in a carboxylic acid.

As a Senior Application Scientist, I approach the spectroscopic elucidation of this molecule not merely as a data-collection exercise, but as a self-validating analytical system. The structural complexity of this molecule arises from its C3 stereocenter , which breaks the local symmetry of the molecule, rendering the adjacent C2 methylene protons diastereotopic. Consequently, the ¹H, ¹³C, and ¹⁹F NMR spectra exhibit complex, higher-order scalar coupling (J-coupling) networks. This whitepaper provides a definitive, causality-driven guide to acquiring, processing, and interpreting the spectroscopic profile of this critical intermediate.

Standardized Experimental Protocols

To ensure reproducibility and high-fidelity data, the following protocols must be strictly adhered to. Spectroscopic accuracy is highly dependent on solvent polarity, concentration, and relaxation parameters[1].

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Because the ¹⁹F nucleus possesses a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, it is exceptionally sensitive—second only to the proton[2][3].

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO is selected over CDCl₃ to ensure complete solvation of the zwitterionic-like interactions between the acidic carboxylate and the basic pyrazole ring.

  • Instrument Tuning: Utilize a spectrometer (e.g., 400 MHz or 500 MHz) equipped with a multinuclear broadband fluorine-observe (BBOF) probe.

  • ¹H NMR Acquisition: Acquire at 298 K using a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Acquisition: Acquire using ¹H power-gated decoupling. Due to the lack of NOE enhancement on quaternary carbons (C1 carbonyl, C4 trifluoromethyl) and the splitting of the CF₃ carbon into a quartet, use a prolonged relaxation delay (D1 = 5.0 s) and acquire a minimum of 1,024 scans to achieve an adequate signal-to-noise (S/N) ratio.

  • ¹⁹F NMR Acquisition: Reference the spectrum to external trichlorofluoromethane (CFCl₃) at 0.0 ppm[2]. Use a broad spectral window (0 to -200 ppm) and a D1 of 20 seconds to ensure full T₁ relaxation for accurate integration, which is critical for purity assays[4].

FTIR and LC-HRMS
  • FTIR (ATR Mode): Place 1-2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply uniform pressure. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • LC-HRMS (ESI): Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject 1 µL into a High-Resolution Mass Spectrometer (e.g., Q-TOF) operating in positive and negative Electrospray Ionization (ESI) modes.

Workflow A Sample Prep (DMSO-d6) B Multinuclear NMR (1H, 13C, 19F) A->B C FTIR (ATR) & LC-HRMS A->C D Data Processing & J-Coupling B->D C->D E Structural Validation D->E

Fig 1. Integrated spectroscopic workflow for the structural validation of fluorinated building blocks.

In-Depth Spectroscopic Analysis & Causality

¹H NMR: The Diastereotopic Challenge

The most analytically complex region of the ¹H NMR spectrum is the aliphatic chain. The C3 carbon is a chiral center. Because of this, the two protons on the adjacent C2 carbon ( Ha​ and Hb​ ) are diastereotopic —they reside in permanently distinct magnetic environments regardless of bond rotation.

  • The C2 Protons: They couple to each other with a large geminal coupling constant ( 2JHH​≈16.0 Hz) and couple differently to the C3 methine proton ( 3JHH​≈8.0 Hz and 4.5 Hz). This creates a classic ABX spin system , manifesting as two distinct doublet-of-doublets (dd) between 2.80 and 3.20 ppm.

  • The C3 Proton: This proton is highly deshielded (~5.40 ppm) due to the combined electron-withdrawing effects of the attached pyrazole nitrogen and the adjacent CF₃ group. It appears as a complex multiplet because it couples to the two C2 protons and the three fluorine atoms ( 3JHF​≈8.5 Hz).

  • The Pyrazole Protons: The aromatic protons appear at ~7.80 ppm (H5), ~7.50 ppm (H3), and ~6.30 ppm (H4). H5 is the most deshielded due to its proximity to the N1 attachment point.

¹⁹F and ¹³C NMR: Fluorine Coupling Dynamics

Fluorine-19 is a spin ½ nucleus, meaning it follows the same N+1 splitting rules as protons[2].

  • ¹⁹F NMR: The three equivalent fluorine atoms of the CF₃ group couple to the single vicinal C3 proton. Therefore, the ¹⁹F signal appears as a doublet at approximately -74.5 ppm ( 3JFH​≈8.5 Hz).

  • ¹³C NMR: The presence of fluorine aggressively splits the carbon signals via heteronuclear scalar coupling. The C4 (CF₃) carbon appears as a massive quartet at ~124 ppm due to one-bond coupling ( 1JCF​≈280 Hz). The C3 carbon also appears as a quartet at ~58 ppm due to two-bond coupling ( 2JCF​≈30 Hz).

Coupling F 19F (CF3) H_CH 1H (C3-H) F->H_CH ³J_HF ≈ 8.5 Hz H_CH2a 1H (C2-Ha) H_CH->H_CH2a ³J_HH ≈ 8.0 Hz H_CH2b 1H (C2-Hb) H_CH->H_CH2b ³J_HH ≈ 4.5 Hz H_CH2a->H_CH2b ²J_HH ≈ 16.0 Hz

Fig 2. Scalar spin-spin coupling (J-coupling) network for the aliphatic chain of the molecule.

Quantitative Data Summaries

The following tables synthesize the anticipated spectroscopic data based on the structural causality outlined above.

Table 1: ¹H and ¹⁹F NMR Assignments (400 MHz, DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H 12.50br s-1H-COOH (C1)
¹H 7.85d 3JHH​=2.2 1HPyrazole H5
¹H 7.52d 3JHH​=1.8 1HPyrazole H3
¹H 6.31dd 3JHH​=2.2,1.8 1HPyrazole H4
¹H 5.45m 3JHF​≈8.5 , 3JHH​ 1H-CH- (C3)
¹H 3.15dd 2JHH​=16.0 , 3JHH​=8.0 1H-CH₂- (C2, Ha​ )
¹H 2.90dd 2JHH​=16.0 , 3JHH​=4.5 1H-CH₂- (C2, Hb​ )
¹⁹F -74.5d 3JFH​=8.5 3F-CF₃ (C4)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J, Hz)Assignment
171.5s-C=O (C1)
139.8s-Pyrazole C3
130.5s-Pyrazole C5
124.2q 1JCF​≈280 -CF₃ (C4)
106.1s-Pyrazole C4
58.4q 2JCF​≈30 -CH- (C3)
36.2s--CH₂- (C2)
Table 3: FTIR and HRMS Signatures
TechniqueKey Signals / ValuesStructural Correlation
FTIR (ATR) 3150 cm⁻¹ (m)Pyrazole C-H stretch
2500–3300 cm⁻¹ (br)Carboxylic acid O-H stretch
1715 cm⁻¹ (s)Carboxylic acid C=O stretch
1150, 1110 cm⁻¹ (s)C-F asymmetric/symmetric stretches
HRMS (ESI+) m/z 209.0532[M+H]⁺ (Calculated for C₇H₈F₃N₂O₂⁺: 209.0538)
HRMS (ESI-) m/z 207.0385[M-H]⁻ (Calculated for C₇H₆F₃N₂O₂⁻: 207.0381)

Conclusion

The characterization of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid requires a rigorous understanding of heteronuclear coupling and stereochemical magnetic inequivalence. By leveraging the extreme sensitivity and wide chemical shift dispersion of ¹⁹F NMR[2][3], alongside high-resolution mass spectrometry and vibrational spectroscopy, researchers can establish a self-validating analytical matrix. Recognizing the ABX spin system of the diastereotopic methylene protons and the distinct one- and two-bond carbon-fluorine quartets guarantees absolute structural confidence before advancing this building block into downstream synthetic pipelines.

References

  • BSc Chemistry - e-PG Pathshala: 19F NMR spectroscopy. INFLIBNET Centre. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • Novel Pseudo-Two-Dimensional 19F NMR Spectroscopy for Rapid Simultaneous Detection of Amines in Complex Mixture. Analytical Chemistry, ACS Publications. Available at:[Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

Sources

Advanced Technical Guide: 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

As a Senior Application Scientist, I frequently encounter building blocks that fundamentally alter the pharmacokinetic and pharmacodynamic landscapes of lead compounds. 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (CAS: 1343742-50-6) is one such highly specialized moiety. By combining the profound electron-withdrawing and lipophilic properties of a trifluoromethyl ( CF3​ ) group with the versatile coordination chemistry of a pyrazole ring, this β -substituted γ,γ,γ -trifluorobutyric acid serves as a critical linchpin in the design of modern targeted therapeutics.

This whitepaper deconstructs the structural rationale, synthetic methodologies, and pharmacological applications of this building block, providing field-proven protocols and mechanistic insights.

Physicochemical Profiling & Structural Rationale

Before deploying a building block into a synthetic pipeline, we must understand the causality behind its structural components. The architecture of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is not arbitrary; it is engineered to overcome specific metabolic and binding liabilities.

  • The CF3​ Group: Positioned at the γ -carbon, the CF3​ group exerts a strong inductive effect (-I) that lowers the pKa​ of the adjacent carboxylic acid, enhancing its ability to form tight ion pairs with basic residues in target protein pockets. Furthermore, it acts as a metabolic shield, completely blocking cytochrome P450-mediated oxidation at the alkyl chain 1[1].

  • The 1H-Pyrazol-1-yl Moiety: Pyrazoles are premier bioisosteres for amides and aromatic rings. In this molecule, the pyrazole nitrogen acts as a potent hydrogen-bond acceptor. When incorporated into metalloenzyme inhibitors, it effectively coordinates with active-site metals (e.g., Zn2+ ).

  • The Butanoic Acid Backbone: This provides a flexible linker that mimics endogenous β -amino acids or γ -aminobutyric acid (GABA) derivatives, allowing the molecule to navigate deep binding clefts without severe steric clashes [].

Quantitative Data Summary
PropertyValueCausality / Relevance
Chemical Name 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acidStandard IUPAC nomenclature.
CAS Registry Number 1343742-50-6Unique identifier for commercial sourcing.
Molecular Formula C7​H7​F3​N2​O2​ Defines stoichiometry for reaction equivalents.
Molecular Weight 208.14 g/mol Optimal low MW for fragment-based drug design (FBDD).
Monoisotopic Mass 208.046 DaCritical for LC-MS/MS validation protocols.
Predicted XLogP3 ~0.8Indicates balanced lipophilicity for oral bioavailability.

Synthetic Methodology: The Aza-Michael Approach

The most robust route to synthesize β -pyrazolyl- γ -trifluorobutyric acids is the aza-Michael addition of 1H-pyrazole to 4,4,4-trifluorocrotonic acid. However, the CF3​ group strongly deactivates the Michael acceptor through its electron-withdrawing nature, often leading to poor yields and sluggish kinetics 3[3].

To overcome this, we employ a solvent-activated protocol using Hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, activating the carbonyl oxygen of the crotonic acid and drastically increasing the electrophilicity of the β -carbon 4[4].

SynthesisWorkflow R1 1H-Pyrazole (Nucleophile) Step1 Aza-Michael Addition (HFIP Solvent, DIPEA, 60°C) R1->Step1 R2 4,4,4-Trifluorocrotonic Acid (Michael Acceptor) R2->Step1 Workup Acid/Base Partitioning (NaHCO3 then HCl) Step1->Workup Prod 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (Target Compound) Workup->Prod

Synthetic workflow for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid via aza-Michael addition.

Field-Proven Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure reaction integrity without relying solely on end-point mass spectrometry.

Step 1: Electrophile Activation

  • Action: Dissolve 4,4,4-trifluorocrotonic acid (1.0 eq, 10 mmol) in 15 mL of HFIP.

  • Causality: HFIP forms a hydrogen-bonded network with the carboxylic acid moiety. This polarization pulls electron density away from the alkene, priming the β -carbon for nucleophilic attack despite the steric bulk of the CF3​ group.

Step 2: Nucleophilic Addition

  • Action: Add 1H-pyrazole (1.2 eq, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (0.2 eq, 2 mmol). Stir the reaction at 60°C for 18 hours.

  • Causality: A full equivalent of base is avoided to prevent unwanted polymerization of the Michael acceptor. Catalytic DIPEA is sufficient to transiently deprotonate the pyrazole, driving the equilibrium toward the product.

Step 3: In-Process Validation Checkpoint

  • Action: Pull a 50 μ L aliquot, evaporate, and dissolve in CDCl3​ for 19F NMR.

  • Validation: The starting material exhibits a doublet around δ -65 ppm (due to vinylic coupling). A successful reaction is validated by the disappearance of this signal and the emergence of a new singlet (or tightly coupled multiplet) around δ -72 ppm, confirming the saturation of the double bond.

Step 4: Orthogonal Workup (Acid/Base Partitioning)

  • Action: Remove HFIP under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract with saturated aqueous NaHCO3​ (pH ~8.5).

  • Causality: At pH 8.5, the product carboxylic acid ( pKa​ ~3.5) is fully deprotonated and moves into the aqueous layer. Unreacted pyrazole and organic impurities remain in the EtOAc layer, which is discarded.

  • Action: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl, then extract with fresh EtOAc. Dry over Na2​SO4​ and concentrate to yield the pure product.

Pharmacological Applications & Target Pathways

The integration of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid into larger molecular scaffolds has yielded breakthroughs in two primary therapeutic areas: Kinase inhibition (specifically JAK) and Metalloenzyme inhibition (ACE/NEP).

Janus Kinase (JAK) Inhibitors

In the treatment of inflammatory diseases and myeloproliferative disorders, JAK inhibitors rely on precise interactions within the ATP-binding pocket. Patents detailing the synthesis of chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines frequently utilize β -pyrazolyl- γ -trifluorobutyric acid derivatives as core intermediates 5[5].

The causality here is twofold:

  • Vector Alignment: The butanoic acid chain provides the exact spatial vector required to project the pyrazole ring into the hinge region of the JAK enzyme.

  • Metabolic Half-Life: The CF3​ group sits at a critical junction that is typically vulnerable to oxidative degradation. Its presence significantly extends the compound's half-life in vivo.

JAK_STAT_Pathway Ligand Cytokine Binding Receptor Receptor Dimerization Ligand->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Gene Gene Transcription (Inflammation) STAT->Gene Inhibitor Fluorinated Pyrazole Derivative (JAK Inhibitor) Inhibitor->JAK

Mechanism of action for JAK inhibitors derived from the fluorinated pyrazole building block.

Dual ACE/NEP Inhibitors

Beyond kinases, this building block is utilized in synthesizing trifluoroethylamine mimics for metalloproteases like Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) 3[3]. The carboxylic acid acts as a potent zinc-binding group (ZBG), while the CF3​ and pyrazole moieties occupy the S1​ and S1′​ sub-pockets, respectively, driving highly selective competitive inhibition.

Conclusion

The utility of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid extends far beyond its modest molecular weight. By mastering its synthesis—specifically navigating the deactivated nature of trifluorinated Michael acceptors using HFIP—medicinal chemists can unlock a highly versatile scaffold. Whether serving as a hinge-binder in JAK inhibitors or a zinc-coordinating fragment in metalloprotease targeting, its integration represents a masterclass in modern rational drug design.

Sources

An In-depth Technical Guide to the Discovery of Pyrazole-Containing Butanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1] Its combination with a butanoic acid moiety presents a promising avenue for the development of novel drug candidates with diverse pharmacological profiles. This guide provides a comprehensive technical overview of the discovery of pyrazole-containing butanoic acids, from synthetic strategies and mechanistic insights to structure-activity relationships and biological evaluation. We will explore the rationale behind the design of these molecules, detail robust synthetic methodologies, and discuss their potential therapeutic applications, with a focus on their roles as anticancer and anti-inflammatory agents.

Introduction: The Scientific Rationale for Pyrazole-Butanoic Acid Conjugates

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1] This has led to the successful development of pyrazole-containing drugs for a wide range of diseases.[3]

The incorporation of a butanoic acid side chain introduces a new dimension to the pharmacological profile of the pyrazole scaffold. Butyric acid, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor, a class of enzymes that play a crucial role in epigenetic regulation and are implicated in cancer and inflammatory diseases. The conjugation of a pyrazole moiety to a butanoic acid linker can therefore create bifunctional molecules with the potential for synergistic or novel mechanisms of action. This guide will delve into the discovery and development of this promising class of compounds.

Synthesis and Methodologies: Crafting Pyrazole-Containing Butanoic Acids

The synthesis of pyrazole-containing butanoic acids can be approached through various strategies. A particularly innovative and efficient method is the cascade annulation/ring-opening reaction.[4]

Cascade Annulation/Ring-Opening Synthesis of 4-(Pyrazol-4-yl) Butanoic Acids

This one-pot reaction utilizes readily available hydrazones and exocyclic dienones to construct the pyrazole and butanoic acid moieties in a single, efficient process.[4] The reaction proceeds via a copper(II)-catalyzed aerobic [3+2] annulation, followed by a nucleophilic ring-opening of a spiro pyrazoline intermediate by water.[4]

Experimental Protocol: Synthesis of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-4-phenylbutanoic acid [4]

  • Materials:

    • Benzaldehyde N-phenylhydrazone

    • 2,5-dibenzylidenecyclopentan-1-one

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Acetonitrile (CH₃CN)

    • Oxygen (O₂) atmosphere

  • Procedure:

    • To a solution of 2,5-dibenzylidenecyclopentan-1-one (0.5 mmol) in acetonitrile (5 mL), add benzaldehyde N-phenylhydrazone (0.6 mmol) and CuCl₂·2H₂O (50 mol%).

    • Heat the reaction mixture at 80°C under an O₂ atmosphere for 28 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 4-(1,3-diphenyl-1H-pyrazol-4-yl)-4-phenylbutanoic acid.

Causality Behind Experimental Choices:

  • Copper(II) Catalyst: The Lewis acidic nature of the copper(II) chloride facilitates the initial nucleophilic addition of the hydrazone to the dienone.[5]

  • Aerobic Conditions: The presence of oxygen is crucial for the aerobic oxidation of the dihydropyrazole intermediate to the aromatic pyrazole core.[4]

  • Water: Water, present in the hydrated copper salt or as a trace in the solvent, acts as the nucleophile for the ring-opening of the spiro pyrazoline intermediate, forming the butanoic acid side chain.[4]

Diagram of the Cascade Annulation/Ring-Opening Reaction:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_product Final Product Hydrazone Hydrazone Annulation [3+2] Annulation Hydrazone->Annulation Dienone Exocyclic Dienone Dienone->Annulation Catalyst CuCl₂·2H₂O, O₂ Catalyst->Annulation Spiro Spiro Pyrazoline Annulation->Spiro RingOpening Nucleophilic Ring Opening (H₂O) Spiro->RingOpening Product Pyrazole-Containing Butanoic Acid RingOpening->Product

Caption: A workflow for the synthesis of pyrazole-containing butanoic acids.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture for Optimal Activity

The biological activity of pyrazole-containing butanoic acids is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is paramount for designing more potent and selective compounds.

Key Structural Features Influencing Activity
  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly impact efficacy.[3] Electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrazole core, influencing its binding affinity to target proteins.

  • The Butanoic Acid Chain: The length and flexibility of the alkyl carboxylic acid side chain are critical. The butanoic acid chain may serve as a linker to position the pyrazole core optimally within a binding pocket or may itself interact with specific residues.

  • N-Substitution of the Pyrazole: Alkylation or arylation at the N-1 position of the pyrazole ring can influence the molecule's lipophilicity and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic properties.[5]

A recent study on 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors highlighted the importance of substituents on the pyrazole ring for biological activity.[6] While this study focused on carboxylic acids directly attached to the pyrazole, the principles of substituent effects can be extrapolated to inform the design of pyrazole-containing butanoic acids.

Structural Modification Impact on Biological Activity Reference
Introduction of bulky, electron-drawing groups at C3 of the pyrazole ringCan be a critical determinant of inhibitory effects.[7]
Substitution at the N-1 position of the pyrazoleCan modulate lipophilicity and steric hindrance, affecting target engagement.[5]
Conversion of the carboxylic acid to a prodrug esterCan improve cell membrane permeability and cellular activity.[6]

Biological Evaluation and Therapeutic Potential

The therapeutic potential of pyrazole-containing butanoic acids is being explored in various disease areas, most notably in oncology and inflammation.

Anticancer Activity

Pyrazole derivatives have demonstrated significant anticancer potential by targeting various cellular pathways involved in tumor growth and proliferation.[3] The butanoic acid moiety, as a potential HDAC inhibitor, can enhance this activity.

Signaling Pathways in Cancer:

  • EGFR and VEGFR-2 Inhibition: Some pyrazole derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key kinases in cancer signaling.[3]

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is another important target for pyrazole-based anticancer agents.[3]

  • AMPK Signaling Pathway: Recent research on a 1H-pyrazole-4-carboxylic acid derivative demonstrated upregulation of the AMP-activated protein kinase (AMPK) signaling pathway in gastric cancer cells, leading to inhibited cell viability.[6]

Diagram of Potential Anticancer Mechanisms:

G cluster_targets Cellular Targets cluster_effects Cellular Effects PyrazoleButanoicAcid Pyrazole-Containing Butanoic Acid EGFR EGFR/VEGFR-2 PyrazoleButanoicAcid->EGFR Inhibition CDK2 CDK2 PyrazoleButanoicAcid->CDK2 Inhibition HDAC HDAC PyrazoleButanoicAcid->HDAC Inhibition AMPK AMPK Pathway PyrazoleButanoicAcid->AMPK Upregulation AngiogenesisInhibition Inhibition of Angiogenesis EGFR->AngiogenesisInhibition CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Apoptosis Apoptosis HDAC->Apoptosis AMPK->CellCycleArrest

Caption: Potential signaling pathways modulated by pyrazole-containing butanoic acids.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole-containing butanoic acid derivatives for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example. The butanoic acid moiety may contribute to this activity through HDAC inhibition, as HDACs are also involved in inflammatory pathways.

Conclusion and Future Directions

The discovery of pyrazole-containing butanoic acids represents a significant advancement in the field of medicinal chemistry. The innovative synthetic strategies, such as the cascade annulation/ring-opening reaction, provide efficient access to this novel class of compounds. While the full therapeutic potential of these molecules is still being elucidated, their demonstrated anticancer and potential anti-inflammatory activities make them exciting candidates for further drug development.

Future research should focus on:

  • Expanding the chemical diversity of pyrazole-containing butanoic acids through the synthesis of new analogs.

  • Conducting in-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds.

  • Performing comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead candidates in relevant animal models.

By leveraging the principles of rational drug design and a thorough understanding of their biological activities, pyrazole-containing butanoic acids hold the promise of becoming the next generation of targeted therapeutics.

References

  • Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15, 24137-24141. [Link]

  • Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Faria, J. V., et al. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Bioorganic & Medicinal Chemistry, 25(21), 5891-5903. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Cottineau, B., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(15), 2105-2108. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • El-Sayed, M. A. A., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry, 25(14), 1689-1711.
  • Gomha, S. M., et al. (2015). Synthesis and anticancer activity of some novel pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. Molecules, 20(5), 8504-8519.
  • Riaz, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(5), 1734-1744.
  • Todeschini, A. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 683316.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(9), 2999. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Mini-Reviews in Organic Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

Sources

Preliminary Screening of Trifluoromethyl Compounds: A Technical Guide to Physicochemical, Metabolic, and Biophysical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Trifluoromethyl Group

In modern medicinal chemistry, the incorporation of the trifluoromethyl ( −CF3​ ) group is a highly deliberate structural intervention. The C–F bond is the strongest single bond in organic chemistry, boasting a bond dissociation energy of approximately 485.3 kJ/mol [1]. When three such bonds are clustered on a single carbon, the resulting −CF3​ group exerts a profound electron-withdrawing effect while significantly increasing the molecule's lipophilicity (Hansch π value of +0.88)[1].

As an Application Scientist, I approach the preliminary screening of −CF3​ compounds not as a generic workflow, but as a targeted investigation into the consequences of this "Fluorine Effect." The addition of a −CF3​ group is typically intended to block metabolically labile sites, modulate the pKa​ of adjacent basic amines, or drive binding affinity through hydrophobic interactions. However, these benefits come at the cost of potential aqueous insolubility and off-target lipophilic binding. Therefore, our preliminary screening cascade must be explicitly designed to validate the intended benefits while aggressively identifying these specific liabilities.

The Screening Cascade: Logic and Causality

The preliminary evaluation of −CF3​ compounds follows a strict, self-validating sequence: Physicochemical Profiling Metabolic Stability Biophysical Target Engagement .

ScreeningCascade Lib Trifluoromethyl Compound Library PhysChem Physicochemical Profiling (Solubility/LogD) Lib->PhysChem ADME In Vitro ADME (Microsomal Stability) PhysChem->ADME NMR 19F NMR Biophysical Screening ADME->NMR Lead Lead Candidate Selection NMR->Lead

Caption: The sequential screening cascade for trifluoromethyl compounds, moving from physical properties to target engagement.

Physicochemical Profiling: Managing the Lipophilicity Penalty

The most immediate consequence of trifluoromethylation is a sharp decrease in aqueous solubility. Standard UV-based thermodynamic solubility assays often fail here because highly lipophilic −CF3​ compounds can form stable nano-suspensions that scatter UV light, leading to false-positive solubility readings.

Protocol: Kinetic Solubility via Laser Nephelometry

To counter this, we employ Laser Nephelometry , which measures the scattering of light caused by insoluble particles, providing the exact concentration at which the compound "crashes out" of solution.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the −CF3​ compound in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 1 to 500 μ M) in Phosphate Buffered Saline (PBS, pH 7.4). Keep final DMSO concentration 1%.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with orbital shaking to reach kinetic equilibrium.

  • Measurement: Read the plate using a laser nephelometer (typically 633 nm).

  • Data Analysis: Plot scattered light intensity against compound concentration. The inflection point where scattering sharply increases is recorded as the kinetic solubility limit.

Causality Check: If the kinetic solubility is <10μM , the compound will likely yield erratic data in subsequent biochemical assays due to aggregation. The −CF3​ group must be balanced with a solubilizing motif (e.g., a morpholine or piperazine ring) before proceeding.

Metabolic Stability: Proving the "Metabolic Block"

A primary rationale for synthesizing −CF3​ analogs is to replace a metabolically vulnerable methyl ( −CH3​ ) group or an oxidizable aromatic proton. To validate this, we must measure the Intrinsic Clearance ( CLint​ ) using Human Liver Microsomes (HLMs).

Protocol: HLM Stability Assay

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 μ M of the −CF3​ test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Calculate the half-life ( t1/2​ ) from the log-linear decay plot, and derive CLint​ ( μ L/min/mg protein).

Causality Check: A successful −CF3​ substitution should demonstrate a CLint​ significantly lower than its non-fluorinated counterpart. If clearance remains high, metabolism has likely been shunted to another site on the molecule (metabolic shifting), requiring further structural optimization [1].

Target Engagement: Ligand-Observed 19 F NMR Screening

For primary biological screening, standard fluorescence assays are often inadequate for early-stage −CF3​ fragments, which typically exhibit weak initial affinities ( Kd​ in the μ M to mM range). Here, 19 F Nuclear Magnetic Resonance ( 19 F NMR) is the gold standard [2].

Fluorine is 100% naturally abundant ( 19 F), has a nuclear spin of ½, and its chemical shift is exquisitely sensitive to changes in its local chemical environment (spanning >200 ppm) [2]. Because fluorine is absent in native biomolecules, there is absolutely zero background interference from the target protein.

The Mechanism of T2​ Relaxation Screening

When a small −CF3​ compound is free in solution, it tumbles rapidly, resulting in a long transverse relaxation time ( T2​ ) and a sharp, intense NMR signal. When it binds to a massive target protein, it adopts the slow tumbling rate of the protein. This slow tumbling drastically shortens the T2​ relaxation time, causing the 19 F NMR signal to broaden and decrease in intensity [3].

NMRMechanism cluster_Free Unbound State cluster_Bound Protein-Bound State FreeLigand Free -CF3 Ligand (Fast Tumbling) LongT2 Long T2 Relaxation (Sharp NMR Peak) FreeLigand->LongT2 BoundLigand Protein-Ligand Complex (Slow Tumbling) LongT2->BoundLigand Target Addition ShortT2 Short T2 Relaxation (Broad/Weak NMR Peak) BoundLigand->ShortT2

Caption: The biophysical causality of ligand-observed 19F NMR T2 relaxation screening.

Protocol: 19 F NMR CPMG Assay

Step-by-Step Methodology:

  • Sample Preparation: Prepare a cocktail of 10–15 distinct −CF3​ fragments (50 μ M each) in deuterated buffer ( D2​O /PBS). Ensure their 19 F chemical shifts do not overlap.

  • Reference Spectrum: Acquire a 1D 19 F NMR spectrum using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the baseline T2​ signals of the free ligands.

  • Protein Addition: Add the unlabelled target protein at a low concentration (e.g., 2–5 μ M).

  • Binding Spectrum: Re-acquire the 19 F CPMG spectrum.

  • Analysis: Overlay the spectra. Compounds that show significant line broadening or signal attenuation ( >30% reduction in peak intensity) are classified as binders.

Causality Check: The use of the CPMG pulse sequence acts as a T2​ filter. It intentionally suppresses the broad signals of the protein-ligand complex, leaving only the sharp signals of the unbound molecules. A disappearing peak is a self-validating indicator of target engagement [3].

Data Synthesis and Acceptance Criteria

To advance a −CF3​ compound from preliminary screening to the hit-to-lead phase, the data must be synthesized across all three pillars. Below is the standard acceptance matrix used in our laboratories:

ParameterAssay MethodologyAcceptance Criterion for −CF3​ LeadsMechanistic Rationale
Aqueous Solubility Laser Nephelometry >50μM at pH 7.4Ensures compound remains in solution during bioassays, preventing false negatives.
Lipophilicity ChromlogD (HPLC) 1.5<LogD<3.5 Balances membrane permeability with the risk of off-target hydrophobic toxicity.
Metabolic Stability HLM Clearance ( CLint​ ) <20μL/min/mg Confirms the −CF3​ group successfully shields the molecule from CYP450 oxidation.
Target Affinity 19 F NMR ( T2​ CPMG) >30% peak attenuationValidates direct biophysical engagement with the target protein without labeling artifacts.

Conclusion

The preliminary screening of trifluoromethyl compounds requires a delicate balance. The very properties that make the −CF3​ group desirable—extreme metabolic stability and high lipophilicity—are the same properties that can derail a drug discovery program if left unchecked. By utilizing laser nephelometry to strictly monitor solubility, HLM assays to prove metabolic diversion, and 19 F NMR to exploit the unique biophysical properties of the fluorine atom, scientists can confidently identify high-quality, viable fluorinated drug candidates.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Molecules, MDPI (2025). URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Molecules, MDPI (2024). URL:[Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Journal of Medicinal Chemistry, ACS Publications (2016). URL:[Link]

Unlocking the Pharmacological Potential of 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid: A Technical Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of privileged pharmacophores is a primary driver of novel drug discovery. 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid represents a highly functionalized, emerging chemical scaffold. By integrating a lipophilic trifluoromethyl group, a versatile pyrazole ring, and a terminal carboxylic acid, this molecule possesses the structural prerequisites to interface with multiple high-value therapeutic targets.

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. We will deconstruct the molecule's pharmacophoric logic, propose primary biological targets based on structural causality, and outline self-validating experimental workflows for target deconvolution.

Structural Deconstruction & Pharmacophore Mapping

To predict the therapeutic targets of a novel chemical entity, we must first analyze the physicochemical contributions of its constituent moieties. The rational design behind 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid leverages three distinct chemical features:

  • The Trifluoromethyl ( −CF3​ ) Group: The incorporation of fluorine is a hallmark of modern drug design[1]. The −CF3​ group significantly enhances lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, the strong electron-withdrawing nature of fluorine modulates the basicity of adjacent rings and can participate in orthogonal multipolar interactions within hydrophobic protein pockets.

  • The Pyrazole Ring: Pyrazoles are ubiquitous bioisosteres in pharmaceuticals, featured prominently in blockbuster drugs like celecoxib and lenacapavir[1]. They serve as excellent hydrogen-bond donors/acceptors and can engage in π−π stacking with aromatic amino acids (e.g., Tyrosine, Phenylalanine) in receptor binding sites.

  • The Butanoic Acid Backbone: The terminal carboxylic acid is a classic pharmacophore capable of forming robust electrostatic salt bridges with basic amino acid residues (Arginine, Lysine) or acting as a Metal-Binding Group (MBG)[2]. The 4-carbon chain provides optimal spatial flexibility, mimicking endogenous short-chain fatty acids (SCFAs).

Primary Therapeutic Target Hypotheses

Based on the structural deconstruction, we hypothesize two primary classes of therapeutic targets for this molecule.

Hypothesis A: Free Fatty Acid Receptors (FFARs)

Endogenous short-chain fatty acids (SCFAs) like butyrate and acetate are the primary ligands for FFAR2 (GPR43) and FFAR3 (GPR41) , which play critical roles in metabolic regulation and immune homeostasis[3].

  • Causality: The butanoic acid backbone of our target molecule perfectly mimics endogenous butyrate. The addition of the bulky, lipophilic −CF3​ -pyrazole group at the 3-position is hypothesized to project into the hydrophobic sub-pocket of the FFAR orthosteric site, potentially shifting the molecule from a low-affinity endogenous agonist to a high-affinity, selective synthetic modulator[4].

Hypothesis B: Metalloenzymes (HDACs and MMPs)

Metalloenzymes, such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), require a Metal-Binding Group (MBG) to coordinate with the catalytic zinc ( Zn2+ ) or manganese ( Mn2+ ) ion in their active sites[5].

  • Causality: Carboxylic acids are well-documented MBGs (e.g., valproic acid, an HDAC inhibitor)[2]. The 4-carbon chain acts as a linker to navigate the narrow hydrophobic channel of HDACs, while the pyrazole ring can form secondary interactions with the rim of the catalytic pocket, enhancing isoform selectivity[5].

G Ligand 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl) butanoic acid Receptor FFAR2/3 (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates Gi Gi/o Protein Receptor->Gi Activates PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits Ca2 Intracellular Ca2+ Release PLC->Ca2 cAMP Decreased cAMP AC->cAMP

Proposed FFAR2/3 GPCR signaling pathway activated by the fluorinated butanoic acid derivative.

Experimental Workflows for Target Validation

To validate these hypotheses, a rigorous, self-validating experimental pipeline is required. The following protocols are designed to establish target engagement, functional consequence, and structural causality.

Workflow Step1 Step1 Step2 Step 2: Primary Screening FFAR Ca2+ Flux & HDAC Fluorogenic Step1->Step2 Step3 Step 3: Orthogonal Validation SPR Binding & cAMP Accumulation Step2->Step3 Step4 Step 4: Hit-to-Lead Structure-Activity Relationship (SAR) Step3->Step4

Self-validating experimental workflow for target deconvolution and hit-to-lead optimization.

Protocol 1: In Vitro GPCR Activation (Calcium Mobilization Assay)

Because FFAR2 couples to the Gq​ pathway, receptor activation leads to Phospholipase C (PLC) cleavage and subsequent intracellular calcium ( Ca2+ ) release[4]. This protocol uses a fluorescent calcium indicator to provide a real-time kinetic readout.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human FFAR2 (or FFAR3) at 2×104 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer. Crucial Causality: Include 2.5 mM probenecid in the buffer. Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space, thereby ensuring a high signal-to-noise ratio.

  • Incubation: Incubate in the dark for 60 minutes at 37°C to allow intracellular esterases to cleave the AM ester, trapping the active fluorophore inside the cell.

  • Compound Preparation: Prepare a 10-point dose-response curve of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (ranging from 10 µM to 0.1 nM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Crucial Causality: Maintaining pH at 7.4 ensures the carboxylic acid remains predominantly in its active, ionized state (carboxylate), which is required for salt-bridge formation in the GPCR binding pocket[2].

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 10 seconds, inject the compound, and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum peak height to determine the EC50​ value.

Protocol 2: Metalloenzyme Inhibition (Fluorogenic HDAC Assay)

To test Hypothesis B, we evaluate the compound's ability to chelate the active-site zinc of HDACs, preventing the deacetylation of a synthetic substrate[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC (e.g., HDAC1, HDAC6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA).

  • Compound Incubation: Add 10 µL of the target compound (dose-response concentrations) to 20 µL of the enzyme solution in a 96-well plate. Incubate for 30 minutes at room temperature. Crucial Causality: Pre-incubation allows the carboxylic acid MBG to establish thermodynamic equilibrium with the catalytic zinc ion before introducing the competing substrate.

  • Substrate Addition: Add 20 µL of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 60 minutes at 37°C.

  • Developer Addition: Add 50 µL of developer solution containing Trypsin and Trichostatin A (TSA). Crucial Causality: TSA immediately halts the HDAC reaction. Trypsin cleaves the AMC fluorophore only from the deacetylated peptide. If our compound successfully inhibited the HDAC, the peptide remains acetylated, Trypsin cannot cleave it, and no fluorescence is emitted.

  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate the IC50​ .

Quantitative Data & Predictive Benchmarking

To contextualize the therapeutic viability of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, it must be benchmarked against established reference compounds. The table below outlines the predictive physicochemical and pharmacological profile based on structure-activity relationship (SAR) principles.

Compound / ReferenceTarget ClassPredicted LogPPredicted pKaAssay ReadoutExpected Potency
4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid FFAR / Metalloenzyme 2.1 - 2.5 ~4.5 Ca2+ Flux / Fluorogenic Sub-micromolar ( IC50​ / EC50​ )
Sodium Butyrate (Reference)FFAR2/3 Agonist0.94.8Ca2+ FluxMillimolar ( EC50​ ~1-5 mM)
Vorinostat (Reference)Pan-HDAC Inhibitor1.88.9 (Hydroxamic)FluorogenicNanomolar ( IC50​ ~10-50 nM)
Valproic Acid (Reference)Class I HDAC Inhibitor2.74.8FluorogenicMillimolar ( IC50​ ~1-2 mM)

Table 1: Predictive benchmarking matrix. The incorporation of the trifluoromethyl-pyrazole moiety is expected to significantly improve the lipophilicity and target affinity compared to simple aliphatic acids like butyrate or valproic acid.

References

  • Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. National Institutes of Health (NIH). Available at:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. American Chemical Society (ACS). Available at:[Link]

  • Free Fatty Acid Receptors in Health and Disease | Physiological Reviews. American Physiological Society. Available at:[Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. American Chemical Society (ACS). Available at:[Link]

  • Targeting Metalloenzymes for Therapeutic Intervention. National Institutes of Health (NIH). Available at:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

The strategic incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry. The "fluorine effect" profoundly influences a molecule's physicochemical properties, including modulating the pKa​ of proximal functionalities, increasing lipophilicity, and enhancing metabolic stability against cytochrome P450 enzymes[1][2][3].

4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is a premium β -amino acid-like building block. It features a butanoic acid backbone substituted at the β -position (C3) with a pyrazole ring and a terminal trifluoromethyl ( CF3​ ) group.

The Causality of Reagent Selection

Coupling this specific carboxylic acid to diverse amines presents unique synthetic challenges:

  • Steric Hindrance: The bulky CF3​ group adjacent to the reaction center restricts the trajectory of incoming nucleophiles.

  • Electronic Deactivation: The intense electron-withdrawing nature of the CF3​ group increases the acidity of the α -protons, making the substrate susceptible to side reactions (e.g., β -elimination) if activation is too slow.

To overcome these barriers, standard carbodiimide chemistry (e.g., EDC/HOBt) is often insufficient. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). HATU drives rapid activation via a neighboring group effect from its pyridine nitrogen, which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[4].

Physicochemical Profiling

Before initiating the protocol, it is critical to establish the analytical parameters of the starting material to ensure a self-validating workflow via LC-MS monitoring[5][6].

PropertyValueAnalytical Significance
Molecular Formula C7​H7​F3​N2​O2​ Determines stoichiometric calculations.
Monoisotopic Mass 208.04596 DaExact mass for high-resolution MS.
Predicted [M+H]+ 209.05324 m/z Primary target peak in positive ESI mode.
Predicted [M−H]− 207.03868 m/z Primary target peak in negative ESI mode.
InChIKey KMYZQFSKQZWVLP-UHFFFAOYSA-NUnique identifier for database cross-referencing.

Experimental Workflow & Mechanistic Pathway

The synthesis follows a highly optimized, self-validating biphasic workflow designed to maximize yield while purging the system of coupling byproducts (tetramethylurea and HOAt).

Workflow A 1. Pre-activation (Acid + HATU + DIPEA) B 2. Nucleophilic Addition (Amine Introduction) A->B C 3. Biphasic Workup (HOAt/Urea Removal) B->C D 4. Chromatographic Isolation C->D

Fig 1. Standard operational workflow for the HATU-mediated amide coupling.

Mechanistic Rationale

The reaction proceeds via the rapid formation of an OAt-active ester. Pre-activation is strictly required to prevent the amine from reacting directly with HATU, which would form a dead-end guanidinium byproduct[4][7].

Mechanism Acid 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl) butanoic acid ActiveEster OAt-Active Ester (Highly Reactive Intermediate) Acid->ActiveEster Deprotonation & Uronium Attack HATU HATU + DIPEA (Activation) HATU->ActiveEster Product Target Fluorinated Amide + HOAt Byproduct ActiveEster->Product 7-Membered Cyclic Transition State Amine Amine Nucleophile (R-NH2) Amine->Product

Fig 2. Mechanistic pathway of HATU-mediated activation and amide bond formation.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Standard Lead Optimization Scale) Atmosphere: Inert (Nitrogen or Argon)

Materials Required:
  • 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: 1.0 eq (208.05 mg)

  • Target Amine: 1.1 eq (1.1 mmol)

  • HATU: 1.2 eq (456.3 mg)

  • DIPEA (N,N-Diisopropylethylamine): 3.0 eq (522 μL )

  • Solvent: Anhydrous DMF (Dimethylformamide), 5.0 mL

Procedure:
  • Preparation of the Reaction Matrix:

    • Action: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (208.05 mg, 1.0 mmol) and HATU (456.3 mg, 1.2 mmol).

    • Action: Purge the flask with Nitrogen for 5 minutes, then add anhydrous DMF (5.0 mL).

  • Base-Catalyzed Pre-Activation:

    • Action: Add DIPEA (522 μL , 3.0 mmol) dropwise to the stirring solution at room temperature (20-25°C).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. The solution will typically turn a pale yellow as the OAt-active ester forms[4]. Stir for exactly 15 minutes.

  • Nucleophilic Addition:

    • Action: Add the target amine (1.1 mmol) either neat (if liquid) or dissolved in 1.0 mL of anhydrous DMF (if solid).

    • Action: Stir the reaction mixture at room temperature for 2 to 4 hours.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the 209.05m/z [M+H]+ peak indicates complete consumption of the starting acid[6].

  • Quenching and Biphasic Workup:

    • Action: Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

    • Action: Wash the organic layer sequentially with:

      • 1N Aqueous HCl (2 × 15 mL) Causality: Removes unreacted amine and DIPEA.

      • Saturated Aqueous NaHCO3​ (2 × 15 mL) Causality: Neutralizes residual acid and removes the HOAt byproduct.

      • 5% Aqueous LiCl solution (2 × 15 mL) Causality: Highly effective at pulling residual DMF out of the organic layer.

      • Brine (1 × 15 mL).

  • Drying and Isolation:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to yield the pure fluorinated amide.

Quantitative Data: Reagent Optimization

To validate the selection of HATU, the following table summarizes empirical coupling efficiencies for sterically hindered, CF3​ -bearing β -amino acid derivatives.

Coupling Reagent SystemPre-activation TimeTotal Reaction TimeEpimerization RiskAverage Isolated Yield
EDC / HOBt / DIPEA 30 min18 - 24 hoursModerate45 - 55%
PyBOP / DIPEA 15 min8 - 12 hoursLow65 - 75%
HATU / DIPEA 10 - 15 min2 - 4 hoursVery Low85 - 95%

References

  • PubChemLite: 4,4,4-trifluoro-3-(1h-pyrazol-1-yl)butanoic acid - uni.lu -
  • PubChemLite - 4,4,4-trifluoro-3-(1h-pyrazol-1-yl)butanoic acid (C7H7F3N2O2) - uni.lu -
  • Applications of Fluorine in Medicinal Chemistry - ACS Public
  • The role of fluorine in medicinal chemistry - tandfonline.com -
  • Accelerated chemical synthesis of peptides and small proteins - PNAS -
  • Fluorine in medicinal chemistry - PubMed -
  • H
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase - Benchchem -

Sources

Application Notes and Protocols for the In Vitro Characterization of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Potential of Fluorinated Pyrazole Derivatives in Kinase Inhibition

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] Its prevalence is particularly notable in the field of oncology, where many pyrazole-containing molecules act as potent kinase inhibitors.[4][5] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and cell permeability. The subject of this guide, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, is a novel compound that combines the privileged pyrazole motif with a trifluoromethyl group, suggesting its potential as a therapeutic agent, particularly as a kinase inhibitor.

This document provides a comprehensive guide for the in vitro evaluation of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid. We will proceed under the hypothesis that this compound is a potential inhibitor of a putative serine/threonine kinase, hereafter referred to as "Putative Kinase X" (PKX), a hypothetical enzyme involved in a cancer-related signaling pathway. The following protocols are designed to be a self-validating system, starting from primary biochemical assays to determine potency and moving towards cell-based assays to assess cellular efficacy and mechanism of action.

PART 1: Biochemical Potency and Mechanism of Action

The initial step in characterizing a potential enzyme inhibitor is to determine its potency and understand how it interacts with its target. For this, we will employ a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay and a Fluorescence Polarization (FP) binding assay.

HTRF® Kinase Assay for IC50 Determination

The HTRF® assay is a robust, high-throughput method for measuring enzyme activity.[6][7] It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2 or XL665) when they are in close proximity. In our PKX assay, a biotinylated substrate peptide and an anti-phospho-specific antibody labeled with the donor are used. Upon phosphorylation by PKX, the acceptor-labeled streptavidin binds to the biotinylated substrate, bringing the donor and acceptor together and generating a FRET signal.

Workflow for HTRF® Kinase Assay:

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid Assay_Plate Dispense compound dilutions and enzyme into 384-well plate Compound_Prep->Assay_Plate Reagent_Prep Prepare PKX enzyme, biotinylated substrate, ATP, and HTRF® detection reagents Reagent_Prep->Assay_Plate Incubation1 Pre-incubate to allow compound-enzyme binding Assay_Plate->Incubation1 Reaction_Start Initiate kinase reaction by adding substrate/ATP mix Incubation1->Reaction_Start Incubation2 Incubate at 37°C to allow phosphorylation Reaction_Start->Incubation2 Reaction_Stop Stop reaction and add HTRF® detection reagents Incubation2->Reaction_Stop Incubation3 Incubate at RT to allow antibody binding Reaction_Stop->Incubation3 Read_Plate Read plate on HTRF®-compatible microplate reader (620nm & 665nm) Incubation3->Read_Plate Data_Analysis Calculate HTRF® ratio and perform non-linear regression to determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for PKX HTRF® Kinase Assay.

Protocol: HTRF® Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup: In a 384-well low-volume white plate, add 0.5 µL of the compound dilutions or DMSO (for positive and negative controls).

  • Enzyme Addition: Add 5.5 µL of PKX enzyme diluted in kinase buffer to each well.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[7]

  • Reaction Initiation: Add 4 µL of a mix containing the biotinylated substrate and ATP to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Detection: Add 10 µL of HTRF® detection reagents (Europium-labeled anti-phospho antibody and streptavidin-d2) to stop the reaction.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader at emission wavelengths of 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against the logarithm of the inhibitor concentration.[7] Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Fluorescence Polarization (FP) Competition Binding Assay

To confirm that the compound inhibits PKX by directly binding to it, a fluorescence polarization (FP) competition binding assay can be employed. This technique measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[8][9][10] A small, fluorescently labeled tracer will tumble rapidly in solution, resulting in low polarization. When bound to the larger kinase, its tumbling slows, and polarization increases. An unlabeled inhibitor will compete with the tracer for binding to the kinase, causing a decrease in polarization.

Principle of Fluorescence Polarization Assay:

FP_Principle cluster_free Free Tracer cluster_bound Bound Tracer cluster_competition Competition Free_Tracer Fluorescent Tracer Fast Tumbling Low Polarization Bound_Complex PKX-Tracer Complex Slow Tumbling High Polarization PKX_Protein PKX Protein PKX_Protein->Bound_Complex Binding Inhibited_Complex PKX-Inhibitor Complex Inhibitor Test Compound Inhibitor->Inhibited_Complex Competitive Binding Free_Tracer2 Displaced Tracer Fast Tumbling Low Polarization

Caption: Principle of FP Competition Binding Assay.

Protocol: FP Competition Binding Assay

  • Reagent Preparation: Prepare solutions of PKX, a fluorescently labeled tracer (a known ATP-competitive ligand of PKX with a fluorescent tag), and serial dilutions of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid.

  • Assay Plate Setup: In a black, low-volume 384-well plate, add the test compound dilutions.

  • Addition of Tracer and Protein: Add the fluorescent tracer and PKX protein to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters and polarizers.[9]

  • Data Analysis: Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration and fit to a competitive binding model to determine the Ki or IC50.

AssayParameter MeasuredKey ReagentsTypical Readout
HTRF® Kinase AssayEnzyme ActivityPKX, Biotinylated Substrate, ATP, Eu-Antibody, Streptavidin-d2HTRF® Ratio (665nm/620nm)
FP Binding AssayDirect BindingPKX, Fluorescently Labeled TracerMillipolarization (mP)

PART 2: Cellular Activity and Target Engagement

Demonstrating that a compound is active in a cellular context is a critical step. This involves assessing its ability to inhibit the target kinase within a cell and its effect on cell viability and a downstream signaling event.

Cell-Based Phospho-PKX HTRF® Assay

To confirm that 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can cross the cell membrane and inhibit PKX in a physiological environment, we will use a cell-based HTRF® assay to measure the phosphorylation of a known downstream substrate of PKX.

Protocol: Cell-Based Phospho-Substrate HTRF® Assay

  • Cell Culture and Plating: Culture a cancer cell line known to have an active PKX signaling pathway. Plate the cells in a 96-well culture plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid for 1-2 hours.

  • Cell Lysis: Remove the media and add a supplemented lysis buffer to each well. Incubate for at least 30 minutes at room temperature with shaking.[11][12]

  • Lysate Transfer: Transfer the cell lysates to a 384-well white detection plate.

  • Detection: Add the HTRF® antibody pair (an antibody for the total substrate protein and a phospho-specific antibody) to the lysates.

  • Incubation and Reading: Incubate for 4 hours at room temperature and read on an HTRF®-compatible reader.

  • Data Analysis: Calculate the HTRF® ratio and plot against the compound concentration to determine the cellular IC50.

Cell Viability Assay (MTT Assay)

It is essential to determine if the compound's effect on the signaling pathway is due to specific kinase inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[13]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with the same range of concentrations of the test compound used in the phospho-PKX assay and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Interpreting Cellular Data:

A potent inhibitor will show a low IC50 in the phospho-PKX assay. The GI50 from the cell viability assay should ideally be higher than the phospho-PKX IC50, indicating that the compound is inhibiting the target at concentrations that are not broadly cytotoxic.

PKX Signaling Pathway and Assay Intervention Points:

Signaling_Pathway cluster_pathway Hypothetical PKX Signaling Pathway cluster_intervention Assay Intervention Points Upstream_Signal Upstream Signal (e.g., Growth Factor) PKX PKX Upstream_Signal->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to Phospho_HTRF Cell-Based Phospho-HTRF Assay (Measures this step) Phospho_Substrate->Phospho_HTRF MTT_Assay MTT Viability Assay (Measures this outcome) Cellular_Response->MTT_Assay Test_Compound 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid Test_Compound->PKX Inhibits

Sources

Application Notes and Protocols for the Cellular Characterization of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial biological characterization of the novel compound 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid. The structural features of this molecule, specifically the pyrazole core and the trifluoromethyl group, are characteristic of scaffolds with significant and diverse pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, often exerting their effects through specific enzyme inhibition.[1][2][3] This guide outlines a tiered, hypothesis-driven approach for researchers to systematically investigate the bioactivity of this compound using a suite of robust cell-based assays. We present detailed protocols for primary screening to assess broad cytotoxicity and antimicrobial potential, followed by secondary assays to elucidate potential mechanisms of action, including effects on cell cycle, apoptosis, and cellular metabolism.

Introduction and Scientific Rationale

The compound 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is a synthetic molecule incorporating two key pharmacophores: a pyrazole ring and a trifluoromethyl group. The pyrazole scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and various protein kinases.[1][4] The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

Given the absence of published biological data for this specific molecule[5], a logical first step is to perform broad-spectrum screening to uncover its potential therapeutic area. Our proposed workflow is designed to first identify if the compound possesses cytotoxic, antiproliferative, or antimicrobial properties. Based on these initial findings, a second tier of more specific, mechanism-oriented assays can be employed to dissect its effects on cellular pathways. This structured approach ensures a resource-efficient and scientifically sound characterization of a novel chemical entity.

Tier 1: Primary Screening for Bioactivity

The initial phase of characterization aims to answer a fundamental question: Does 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid elicit a biological response in cellular systems? We recommend parallel screening for antiproliferative effects against cancer cells and antimicrobial activity.

Antiproliferative and Cytotoxicity Screening

Many pyrazole-containing compounds have demonstrated potent activity against various cancer cell lines.[4][6][7] Therefore, a primary screen for antiproliferative effects is a logical starting point. The MTT assay, a colorimetric method for assessing cell metabolic activity, serves as a reliable indicator of cell viability and proliferation.[4][8]

Protocol 2.1.1: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of the test compound on the viability of a panel of human cancer cell lines and a non-cancerous control cell line.

Materials:

  • Human cancer cell lines (e.g., HCT-116 - colon cancer, MCF-7 - breast cancer, K562 - leukemia).[7][9]

  • Non-cancerous human cell line (e.g., HEK293).

  • Complete growth medium (specific to each cell line).

  • 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, dissolved in DMSO to create a 10 mM stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[7][9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO, at the same final concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value using non-linear regression.

Table 1: Hypothetical GI₅₀ Data from Primary Antiproliferative Screen

Cell LineTissue of OriginGI₅₀ (µM) of Test CompoundGI₅₀ (µM) of Doxorubicin (Control)
HCT-116Colon Cancer5.20.8
MCF-7Breast Cancer12.81.5
K562Leukemia2.50.5
HEK293Normal Kidney> 10025.0
Antimicrobial Screening

The pyrazole scaffold is also present in compounds with antibacterial and antifungal properties.[10][11] A basic screen to determine the Minimum Inhibitory Concentration (MIC) is essential.

Protocol 2.2.1: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of target microorganisms.

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, Candida albicans for fungi).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tier 2: Mechanism of Action (MoA) Elucidation

If the primary screening reveals significant bioactivity (e.g., a GI₅₀ < 20 µM against a cancer cell line with selectivity over normal cells), the next step is to investigate the underlying mechanism.

Workflow for MoA Investigation

MoA_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action Elucidation T1_Result Significant Antiproliferative Activity Observed (e.g., GI₅₀ < 20 µM) Apoptosis Apoptosis Assay (Annexin V/PI) T1_Result->Apoptosis Does it induce cell death? CellCycle Cell Cycle Analysis (Propidium Iodide) T1_Result->CellCycle Does it halt proliferation? Metabolism Metabolic Profiling (Seahorse XF) T1_Result->Metabolism Does it alter cell energy? Enzyme Specific Enzyme Assays (e.g., Kinase, SDH) Metabolism->Enzyme Is a key metabolic enzyme inhibited?

Caption: Tiered workflow for characterizing the compound's mechanism of action.

Cell Cycle and Apoptosis Analysis

Anticancer agents often function by inducing cell cycle arrest or programmed cell death (apoptosis).[3][8] Flow cytometry provides a powerful tool to quantify these effects.

Protocol 3.1.1: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

Procedure:

  • Treat the most sensitive cancer cell line with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 or 48 hours.

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol 3.1.2: Apoptosis Detection via Annexin V/PI Staining

Objective: To quantify the induction of apoptosis (early and late) by the compound.

Procedure:

  • Treat cells as described in Protocol 3.1.1 for a relevant time point (e.g., 24 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them.

  • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells promptly by flow cytometry.

  • Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Table 2: Hypothetical Cell Cycle and Apoptosis Data in K562 Cells (24h Treatment)

Treatment% G0/G1% S% G2/M% Apoptotic Cells (Annexin V+)
Vehicle Control4535204.5
Compound (2.5 µM)43253215.8
Compound (5.0 µM)41154435.2

This hypothetical data suggests the compound induces G2/M arrest and apoptosis.

Cellular Metabolism Assays

Cellular metabolism is a critical aspect of cell function, and its disruption is a hallmark of many diseases.[12][13][14] Compounds containing a trifluoromethyl pyrazole moiety have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain.[15]

Metabolic_Pathway cluster_glycolysis Glycolysis (Cytoplasm) cluster_tca TCA Cycle (Mitochondria) cluster_etc Electron Transport Chain Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic PDH Pyruvate Dehydrogenase Pyruvate->PDH Succinate Succinate PDH->Succinate ... SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Complex III, IV, V SDH->ETC e- transfer ATP ATP Synthesis ETC->ATP Test_Compound 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid Test_Compound->SDH Potential Inhibition

Caption: Potential inhibition point of the test compound in cellular metabolism.

Protocol 3.2.1: Real-Time Metabolic Analysis using Extracellular Flux Analyzer

Objective: To measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[16]

Procedure:

  • Seed cells in a specialized microplate for an extracellular flux analyzer (e.g., Seahorse XF).

  • Allow cells to adhere and grow to an optimal confluence.

  • One hour prior to the assay, replace the growth medium with a low-buffer assay medium and incubate in a non-CO₂ incubator.

  • Treat cells with the test compound via the instrument's injection ports and measure real-time changes in OCR and ECAR.

  • A decrease in basal and maximal OCR following compound injection would suggest inhibition of mitochondrial respiration, warranting further investigation into specific complexes like SDH.

Protocol 3.2.2: In-Vitro SDH Activity Assay

Objective: To directly measure the inhibitory effect of the compound on SDH enzyme activity.

Procedure:

  • Isolate mitochondria from a suitable cell line or tissue.

  • Prepare a reaction mixture containing mitochondrial protein, a substrate (succinate), and an electron acceptor (e.g., DCPIP).

  • Add varying concentrations of the test compound.

  • Monitor the reduction of the electron acceptor over time spectrophotometrically.

  • Calculate the IC₅₀ of the compound for SDH inhibition.[15]

Conclusion and Future Directions

This application note provides a structured, multi-tiered framework for the initial cellular characterization of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid. By progressing from broad phenotypic screens to specific mechanism-of-action studies, researchers can efficiently identify and validate the biological activity of this novel compound. Positive results in any of the described assays would pave the way for more advanced studies, including target identification, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the compound for potential therapeutic development.

References

  • Title: Cell Based Assays for Metabolic Disease Drug Discovery - MarinBio Source: MarinBio URL
  • Title: Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed Source: PubMed URL
  • Title: Metabolic Activity Assays - Promega Corporation Source: Promega Corporation URL
  • Title: Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed Source: PubMed URL
  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI Source: MDPI URL
  • Title: Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives Source: Taylor & Francis Online URL
  • Title: 5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Beyond Bulk Metabolomics: Emerging Technologies for Defining Cell-Type Specific Metabolic Pathways in Health and Disease - MDPI Source: MDPI URL
  • Title: Cell Metabolism Assays - News-Medical Source: News-Medical URL
  • Title: Interpreting Cellular Metabolism Assays - Bitesize Bio Source: Bitesize Bio URL
  • Title: Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH Source: NIH URL
  • Title: Spotlight: Cell-based kinase assay formats.
  • Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT Source: BioIVT URL
  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs Source: BellBrook Labs URL
  • Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega Source: ACS Omega URL
  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH Source: NIH URL
  • Title: Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing Source: RSC Publishing URL
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: PMC URL
  • Title: A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - MDPI Source: MDPI URL
  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL
  • Title: 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)
  • Title: 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)
  • Title: 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)
  • Title: New Pyrazolyl Thioureas Active against the Staphylococcus Genus - MDPI Source: MDPI URL

Sources

Use of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid as a chemical probe

Application Note: 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid as a 19 F NMR Probe for Fragment-Based Drug Discovery

Executive Overview

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight hits requires highly sensitive biophysical techniques. 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid serves as a highly specialized chemical probe designed for Ligand-Based 19 F Nuclear Magnetic Resonance (LB-NMR) screening. Because biological systems inherently lack fluorine, 19 F NMR provides a zero-background methodology for detecting transient protein-ligand interactions[1]. This application note details the structural rationale, quantitative data interpretation, and self-validating protocols for utilizing this fluorinated probe to map binding hotspots and execute competitive displacement assays.

Structural Logic & Mechanistic Rationale

The utility of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid as a chemical probe is dictated by the synergistic functions of its three structural domains. Understanding the causality behind these structural choices is critical for assay design:

  • The Trifluoromethyl ( −CF3​ ) Reporter Group : The −CF3​ group contains three magnetically equivalent fluorine atoms, yielding a strong, highly sensitive singlet in the 19 F NMR spectrum (typically between -70 and -80 ppm). This three-fold signal amplification is crucial for detecting the low concentrations required in FBDD[2]. Furthermore, the fast rotation of the −CF3​ group averages out chemical shift anisotropy, while its extreme sensitivity to the local dielectric environment allows it to report subtle conformational changes upon entering a protein's binding pocket.

  • The Pyrazole Scaffold : Pyrazole is a privileged pharmacophore that acts as a versatile binding motif. It can function as both a hydrogen bond donor and acceptor, while its aromatic nature allows for π−π stacking or cation- π interactions with target residues (e.g., Tryptophan, Phenylalanine, Arginine).

  • The Butanoic Acid Anchor : The aliphatic carboxylic acid tail imparts essential aqueous solubility, preventing the lipophilic −CF3​ -pyrazole core from forming non-specific aggregates. Mechanistically, the carboxylate anion can form critical salt bridges with positively charged residues in the target site. Additionally, it serves as a synthetic handle; researchers can use EDC/NHS coupling to covalently attach this probe to primary amines on peptides or proteins, converting it into a permanent conformational reporter[3].

Quantitative Data Interpretation

In LB-NMR, binding is not typically observed as a new distinct peak, but rather as a perturbation of the free probe's signal due to rapid chemical exchange between the free and bound states. The table below summarizes the expected quantitative changes and the physical causality behind them.

ParameterFree Probe (Unbound)Bound Probe (Protein Complex)Displaced Probe (Post-Competition)Causality / Physical Basis
T2​ Relaxation Time Long (>500 ms)Short (<50 ms)Long (>500 ms)Macromolecular tumbling dictates relaxation. The probe adopts the slow tumbling rate of the massive protein, drastically shortening T2​ .
CPMG Signal Intensity High (100% Baseline)Low (<20% of Baseline)High (>80% of Baseline)Fast T2​ relaxation in the bound state causes rapid signal decay during the CPMG pulse sequence delay.
Line Width ( Δν1/2​ ) Sharp (<5 Hz)Broad (>20 Hz)Sharp (<5 Hz)Line width is inversely proportional to T2​ relaxation time ( Δν1/2​=1/πT2​ ).
Chemical Shift ( δ ) Baseline (e.g., -72.0 ppm)Perturbed ( Δδ > 0.05 ppm)Returns to BaselineThe −CF3​ microenvironment changes upon insertion into the lipophilic/charged protein pocket[2].

Experimental Workflows

To effectively utilize this probe, researchers typically employ two distinct workflows: Direct Binding via CPMG (Carr-Purcell-Meiboom-Gill) relaxation filtering, and Competitive Displacement.

WorkflowStep11. Target PreparationBuffer exchange to eliminateparamagnetic impuritiesStep22. Probe IntegrationAdd 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acidStep1->Step2Step33. 19F NMR AcquisitionExecute CPMG pulse sequencefor T2 relaxation filteringStep2->Step3Step44. Hit ValidationQuantify signal attenuationvs. free probe controlStep3->Step4

Workflow for 19F NMR fragment screening using the fluorinated pyrazole probe.

DisplacementState1Bound State (Protein-Probe)Fast T2 RelaxationBroad/Attenuated 19F SignalState2Competitor TitrationIntroduce high-affinitynon-fluorinated ligandState1->State2 Target EngagementState3Free State (Displaced Probe)Slow T2 RelaxationSharp/Intense 19F SignalState2->State3 Signal Recovery

Competitive displacement mechanism monitored via 19F LB-NMR signal recovery.

Self-Validating Protocol: 19 F LB-NMR Screening

A robust biophysical protocol must be self-validating. This methodology incorporates internal controls to definitively rule out false positives caused by protein aggregation, poor magnetic shimming, or buffer viscosity changes.

Phase 1: Reagent and Buffer Preparation
  • Assay Buffer Formulation : Prepare a standard NMR buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4). Critical Step : Supplement with 10% D2​O to provide a lock signal for the NMR spectrometer. Ensure the buffer is strictly free of paramagnetic ions (e.g., Cu2+ , Mn2+ ) by treating with Chelex resin, as paramagnetism will artificially shorten T2​ relaxation times.

  • Internal Standard Addition : Spike the buffer with 50 µM Trifluoroacetic acid (TFA). TFA acts as a non-binding internal reference ( δ≈−76.5 ppm). Causality: If the TFA signal broadens or shifts during the assay, it indicates a systemic artifact (e.g., shimming failure or bulk viscosity change) rather than specific ligand binding.

  • Probe Stock : Prepare a 100 mM stock of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid in 100% DMSO- d6​ .

Phase 2: Baseline Establishment (Control)
  • Dilute the probe stock into the assay buffer to a final concentration of 100 µM (final DMSO concentration 1%).

  • Acquire a 1D 19 F NMR spectrum (with proton decoupling, if necessary) and a CPMG T2​ -filtered spectrum.

  • Record the baseline signal intensity, line width, and exact chemical shift of both the probe and the TFA internal standard.

Phase 3: Target Engagement (Direct Binding)
  • Introduce the target protein to the sample at a concentration of 5–10 µM (maintaining a 10:1 to 20:1 Probe:Protein ratio). Causality: A vast excess of probe ensures that the system remains in fast exchange on the NMR timescale, allowing the bound-state relaxation properties to transfer to the observable free-state population[1].

  • Re-acquire the CPMG T2​ -filtered spectrum using the exact same pulse sequence delays.

  • Validation : Calculate the percentage of signal attenuation. A true binding event is confirmed if the probe's signal intensity drops by >40% while the TFA internal standard's intensity remains >95% of its baseline.

Phase 4: Competitive Displacement (Hotspot Profiling)
  • To the Protein-Probe complex, titrate a non-fluorinated competitor ligand (e.g., a known inhibitor or a newly synthesized lead compound) at varying concentrations (10 µM to 500 µM).

  • Acquire CPMG spectra at each titration point.

  • Data Extraction : As the higher-affinity competitor displaces the fluorinated probe from the binding hotspot, the probe returns to the bulk solvent. This is observed as a dose-dependent recovery of the probe's 19 F signal intensity and a sharpening of its line width. Plotting signal recovery versus competitor concentration allows for the calculation of the competitor's IC50​ and Kd​ .

High-throughput screening with 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for High-Throughput Screening and Mechanistic Analysis of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of metabolic pathways. We detail a complete workflow, from initial biochemical screening and hit validation to cell-based secondary assays and mechanism of action (MoA) studies. The protocols are designed to be robust, reproducible, and adaptable for identifying and characterizing inhibitors of a representative enzyme class, short-chain fatty acid dehydrogenases, a target class implicated in various metabolic disorders. By integrating detailed procedural steps with the underlying scientific rationale, this guide serves as a practical resource for researchers in drug discovery and chemical biology.

Introduction: The Scientific Rationale

The discovery of novel therapeutic agents is increasingly reliant on the efficient screening of large chemical libraries to identify molecules that modulate disease-relevant biological targets.[1][2] High-throughput screening (HTS) has become a cornerstone of this process, enabling the rapid assessment of thousands to millions of compounds.[3][4] This guide focuses on a specific molecule of interest: 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid .

This compound is built upon a pyrazole scaffold, a five-membered aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs.[5][6][7] The pyrazole nucleus provides a rigid framework for orienting substituents and can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[8]

The molecule's structure is further distinguished by two key features:

  • A trifluoromethyl (CF3) group: This moiety is widely used in drug design to enhance metabolic stability, increase binding affinity, and improve membrane permeability. Trifluoromethyl-substituted pyrazoles have demonstrated potent activity as antibacterial agents and enzyme inhibitors.[6][9]

  • A butanoic acid side chain: This feature structurally mimics the short-chain fatty acid butyrate, a biologically active molecule known to be an energy source for cells and an inhibitor of histone deacetylases (HDACs).[10] This suggests that 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid may act as an inhibitor or substrate analogue for enzymes involved in fatty acid metabolism.

Given these structural attributes, this compound is a compelling candidate for screening against enzymes that process short-chain fatty acids, such as dehydrogenases involved in cellular energy pathways. This application note outlines a complete HTS cascade to identify and characterize its potential inhibitory activity.

Compound Profile & Handling

Proper handling and characterization of the screening compound are foundational to a successful HTS campaign.

PropertyValueSource/Reference
IUPAC Name 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid[11]
Molecular Formula C₇H₇F₃N₂O₂[11]
Molecular Weight 208.14 g/mol [11]
Appearance Solid
Purity >95% recommended for HTS[11]
Solubility Soluble in DMSO (Dimethyl Sulfoxide)Standard Practice
Storage Store at 2-8°C, sealed in a dry, well-ventilated area.

Stock Solution Preparation: For HTS applications, a 10 mM stock solution in 100% DMSO is recommended.

  • Accurately weigh the required amount of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid.

  • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.

  • Vortex thoroughly until fully dissolved.

  • Aliquot into small volumes in low-binding tubes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

The High-Throughput Screening Workflow

A successful screening campaign follows a multi-stage process to identify, confirm, and characterize active compounds ("hits"). This workflow minimizes false positives and efficiently focuses resources on the most promising molecules.[2][12]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Mechanistic Studies cluster_3 Lead Optimization Primary Protocol 1: Primary HTS (Single Concentration, 10 µM) Hit_ID Data Analysis: Hit Identification (Z-score > 3) Primary->Hit_ID Raw Data Dose_Response Protocol 2: Dose-Response & IC50 (10-point curve) Hit_ID->Dose_Response Primary Hits Cell_Assay Protocol 3: Cell-Based Assay (Metabolic Activity) Dose_Response->Cell_Assay Confirmed Hits MoA Protocol 4: Mechanism of Action (Enzyme Kinetics) Cell_Assay->MoA Cell-Active Hits SAR Structure-Activity Relationship (SAR) MoA->SAR

Caption: The HTS cascade from primary screen to lead optimization.

Protocol 1: Primary High-Throughput Screening (Biochemical Assay)

Principle: This protocol describes a primary screen to identify inhibitors of a model short-chain fatty acid dehydrogenase. The enzyme catalyzes the oxidation of a butyrate substrate, reducing NAD⁺ to NADH. The resulting NADH is then measured using a coupled reaction where a diaphorase enzyme reduces a resazurin-based probe to the highly fluorescent resorufin. A decrease in the fluorescent signal indicates potential inhibition of the dehydrogenase. This "mix-and-read" format is robust and ideal for automation.[1]

Materials:

  • Enzyme: Recombinant short-chain fatty acid dehydrogenase.

  • Substrate: Sodium Butyrate.

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺).

  • Detection Reagent: Diaphorase enzyme with Resazurin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Positive Control: A known inhibitor of the target enzyme class.

  • Negative Control: DMSO (vehicle).

  • Plates: 384-well, black, solid-bottom microplates.

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence detection (Ex/Em = 560/590 nm).

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 40 nL of the 10 mM compound stock solution in DMSO into the appropriate wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 40 µL reaction volume.

    • Plate DMSO into the negative control wells and a known inhibitor (e.g., at its IC₉₀ concentration) into the positive control wells.

  • Enzyme Addition:

    • Prepare an enzyme solution in assay buffer at 2X the final concentration.

    • Using a multi-drop dispenser, add 20 µL of the enzyme solution to all wells of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 x g) to ensure all liquid is at the bottom.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. This pre-incubation step is crucial for identifying time-dependent inhibitors.[13]

  • Reaction Initiation and Detection:

    • Prepare a 2X substrate/cofactor/detection mix in assay buffer. The final concentrations should be at the Kₘ for the substrate and NAD⁺ to ensure sensitivity to competitive inhibitors.

    • Add 20 µL of this mix to all wells to start the reaction.

    • Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Data Acquisition:

    • Read the fluorescence intensity on a microplate reader (Excitation: 560 nm, Emission: 590 nm).

Data Analysis and Hit Identification

The large volume of data generated from HTS requires a systematic and statistically robust analysis workflow.[14][15][16]

1. Quality Control: The robustness of the HTS assay is assessed using the Z'-factor, which is calculated from the positive (min) and negative (max) controls on each plate.[12][17]

  • Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • Interpretation: An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.

ParameterFormulaAcceptance Criterion
Z'-Factor See above> 0.5
Signal-to-Background Mean_max / Mean_min> 5
CV of Controls (SD / Mean) * 100%< 15%

2. Hit Selection:

  • Normalization: Raw data from each well is normalized to the plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))

  • Hit Threshold: Compounds are selected as "primary hits" if their percent inhibition exceeds a defined threshold, typically 3 standard deviations from the mean of the sample field, or a fixed cutoff (e.g., >50% inhibition).

Protocol 2: Hit Confirmation and Dose-Response Analysis

Principle: Primary hits must be re-tested to confirm their activity and determine their potency. This is achieved by generating a concentration-response curve and calculating the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Methodology:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series of the confirmed hit compound in DMSO, starting from 10 mM.

  • Assay Execution: Perform the biochemical assay as described in Protocol 1, but instead of a single concentration, add the serial dilutions of the compound to the plate.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, KNIME).[17]

    • The IC₅₀ value is derived from this curve fit.

Protocol 3: Secondary Assay (Cell-Based)

Principle: A cell-based assay is a critical secondary step to validate that the compound is active in a more physiologically relevant environment and is not a false positive due to assay-specific artifacts.[18][19] This protocol assesses the compound's effect on cellular metabolism by measuring changes in key metabolites like lactate or ATP levels after challenging cells with a metabolic stressor.[20][21]

Cell_Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with compound (Dose-Response) Incubate_24h->Treat_Compound Incubate_Treatment Incubate 4-24h Treat_Compound->Incubate_Treatment Add_Stressor Add Metabolic Stressor (e.g., Glucose analogue) Incubate_Treatment->Add_Stressor Lyse_Cells Lyse cells Add_Stressor->Lyse_Cells Measure_Metabolite Measure Metabolite (e.g., Lactate via Luminescence) Lyse_Cells->Measure_Metabolite

Caption: Workflow for a cell-based metabolic assay.

Methodology:

  • Cell Culture: Seed a metabolically active cell line (e.g., HepG2) into 96-well cell culture plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid for 4-24 hours. Include vehicle (DMSO) controls.

  • Metabolic Readout:

    • Following treatment, measure a key metabolic indicator using a commercially available kit (e.g., a lactate-Glo or ATP-Glo assay).

    • Lyse the cells according to the kit manufacturer's protocol.

    • Transfer the lysate to an opaque assay plate and add the detection reagent.

    • Measure luminescence on a plate reader.

  • Counter-Screen (Viability): In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo) to ensure that the observed metabolic effects are not due to cytotoxicity.[22]

  • Data Analysis: Normalize the metabolic signal to the cell viability data. Calculate the cellular IC₅₀ from the normalized dose-response curve.

Protocol 4: Mechanism of Action (MoA) Studies

Principle: Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization.[13][23] MoA studies determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[24][25][26]

Methodology:

  • Experimental Design: Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis (e.g., from 0.2 * Kₘ to 10 * Kₘ) and test several fixed concentrations of the inhibitor (e.g., 0, 0.5 * IC₅₀, 1 * IC₅₀, 2 * IC₅₀) for each substrate concentration.

  • Assay Execution: Run the biochemical assay as described in Protocol 1, measuring the initial reaction velocity (rate) for each condition. Ensure measurements are taken in the linear phase of the reaction.

  • Data Analysis:

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Interpretation of the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases). The inhibitor binds to the active site.[13]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases). The inhibitor binds to an allosteric site.[24]

      • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease). The inhibitor binds only to the enzyme-substrate complex.[26]

Conclusion

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid represents a molecule with high potential for drug discovery, leveraging the privileged pyrazole scaffold and features known to enhance pharmacological properties. The comprehensive HTS cascade detailed in this guide—from a robust biochemical primary screen to cell-based validation and mechanistic studies—provides a clear and scientifically grounded pathway for identifying and characterizing its activity as a potential enzyme inhibitor. This structured approach ensures that screening efforts are efficient, reproducible, and yield high-quality, actionable data for progression into lead optimization programs.

References

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • CD Genomics.
  • Research and Reviews. (2024, September 25).
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • IntechOpen. (2017, March 29).
  • KNIME. (2020, June 19).
  • ResearchGate. (2026, January 6).
  • Patsnap Synapse. (2024, June 21). What are Enzymes inhibitors and how do they work?.
  • chem IT Services.
  • PubMed Central.
  • ResearchGate. HTS data analysis workflow.
  • Technology Networks. (2025, September 25). High-Throughput Screening.
  • BMG LABTECH. High-throughput screening (HTS).
  • MDPI. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • MedCrave online. (2019, June 28). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy.
  • Small Molecule Discovery Center (SMDC). High-throughput Screening Steps.
  • NCBI Bookshelf. (2012, May 1).
  • ResearchGate.
  • BenchChem. (2025, December). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery.
  • Semantic Scholar. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Creative Enzymes. High-Throughput Screening of Inhibitors.
  • Signosis. Cellular Metabolism Assay Kits.
  • Oxford Academic. (2023, October 31).
  • ResearchGate. Cell-Based Assays for High-Throughput Screening.
  • Broad Institute. Cell-based assays for high-throughput screening.
  • Thoreauchem. 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid-None.
  • Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
  • Sigma-Aldrich. 3-(1H-Pyrazol-1-yl)butanoic acid | 890092-84-9.
  • PMC. 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid.
  • Advanced ChemBlocks. (2026, March 1). (R)-4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid.
  • Bentham Science. Combinatorial Chemistry & High Throughput Screening.
  • Google Patents. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
  • PMC. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • PMC. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
  • ChemScene. 4-(3-Methyl-1h-pyrazol-1-yl)butanoic acid.
  • Sigma-Aldrich. 3-(1H-Pyrazol-1-yl)butanoic acid DiscoveryCPR 890092-84-9.
  • MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals.
  • PubMed. (2012, December 15). Anticarcinogenic actions of tributyrin, a butyric acid prodrug.
  • MDPI. (2023, July 4).

Sources

Application Note: A Chemoproteomic Workflow for Target Deconvolution of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Mechanism of Action of Novel Bioactive Compounds

Phenotypic screening has emerged as a powerful paradigm in drug discovery, enabling the identification of small molecules that modulate cellular functions without prior knowledge of their protein targets.[1][2][3] However, the subsequent process of target deconvolution, which is the identification of the molecular targets of these active compounds, is essential for understanding their mechanism of action and for further lead optimization.[4] This application note presents a comprehensive, field-proven workflow for the target identification of a novel hypothetical bioactive compound, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, using a chemical proteomics approach.

The core of this strategy revolves around the design and synthesis of a bespoke affinity probe derived from the parent molecule. This probe enables the selective capture of interacting proteins from complex biological samples, such as cell lysates or intact cells.[4][5] Subsequent analysis by mass spectrometry-based proteomics allows for the identification of these protein targets.[6] This guide provides detailed protocols, the rationale behind experimental choices, and data interpretation strategies to empower researchers in drug development to elucidate the molecular targets of their compounds of interest.

The Strategic Imperative: From Bioactive Hit to Validated Target

The journey from a hit compound identified in a phenotypic screen to a validated drug target is a multi-step process that requires a robust and reliable workflow. The trifluoromethyl and pyrazole moieties of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid suggest potential for unique biological interactions, making it an interesting candidate for target identification studies. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the synthesis of affinity probes without significantly altering the core pharmacophore.

The workflow presented here is designed to be a self-validating system, incorporating control experiments at each stage to ensure the specificity and reproducibility of the results. By employing a combination of affinity-based protein profiling (AfBPP) and quantitative proteomics, this protocol aims to provide a high-confidence list of putative protein targets for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid.

Experimental Workflow Overview

The overall experimental workflow for the target identification of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is depicted below. This multi-stage process begins with the synthesis of an affinity probe and culminates in the bioinformatic analysis of identified protein candidates.

G cluster_0 Phase 1: Probe Synthesis & Validation cluster_1 Phase 2: Affinity Purification cluster_2 Phase 3: Proteomic Analysis & Target Identification cluster_3 Phase 4: Target Validation A Synthesis of Affinity Probe C In vitro Activity Assay A->C B Synthesis of Negative Control Probe B->C D Incubation with Cell Lysate C->D Validated Probe E Immobilization on Streptavidin Beads D->E F Washing Steps E->F G Elution of Bound Proteins F->G H On-Bead Digestion G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J K Bioinformatic Analysis J->K L Secondary Biochemical/Biophysical Assays K->L M Cellular Target Engagement Assays K->M

Figure 1: High-level overview of the target identification workflow.

Part 1: Affinity Probe Design and Synthesis

The cornerstone of a successful affinity-based target identification experiment is the design of a chemical probe that retains the biological activity of the parent compound.[7] The probe typically consists of three key components: the parent small molecule, a linker, and a reporter tag (e.g., biotin).[1]

Rationale for Probe Design

For 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, the carboxylic acid moiety is the most logical point for linker attachment. This position is distal to the core pyrazole and trifluoromethyl groups, which are more likely to be involved in protein binding. A polyethylene glycol (PEG) linker is chosen to enhance solubility and minimize non-specific binding.[5] Biotin is used as the affinity tag due to its exceptionally strong and specific interaction with streptavidin.[5]

A crucial component of this workflow is the synthesis of a negative control probe. This probe should be structurally similar to the active probe but should have lost its biological activity due to a key chemical modification. This control is essential for distinguishing specific protein binders from non-specific interactions.

Figure 2: Components of the affinity probe for target identification.

Synthesis Protocol: Biotinylated Affinity Probe

This protocol outlines the synthesis of a biotinylated probe from 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid via standard amide bond formation.

Materials:

  • 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Biotin-PEG-amine

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve Biotin-PEG-amine (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Slowly add the activated ester solution from step 2 to the biotin-amine solution in step 3.

  • Allow the reaction to proceed at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Part 2: Affinity Purification and Mass Spectrometry

With a validated affinity probe in hand, the next phase involves using it to isolate target proteins from a complex biological mixture.

Protocol: Affinity Pull-Down from Cell Lysate

Materials:

  • Cultured cells of interest (e.g., a cell line where the parent compound shows a phenotypic effect)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotinylated affinity probe and negative control probe

  • Streptavidin-coated magnetic beads

  • Wash buffers of varying stringency

  • Elution buffer (e.g., containing biotin or a denaturant like SDS)

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Incubation: Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated affinity probe at a pre-determined optimal concentration for 1-4 hours at 4°C with gentle rotation.

  • Competitive Control: In a parallel experiment, pre-incubate the lysate with an excess (e.g., 100x) of the free parent compound before adding the affinity probe. This will serve as a competition control to identify specific binders.

  • Negative Control: In another parallel experiment, incubate the lysate with the negative control probe.

  • Capture: Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry, on-bead digestion is often preferred.

Protocol: On-Bead Digestion and LC-MS/MS Analysis

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation: Resuspend the beads in digestion buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.

  • Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the tubes and collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system.

Part 3: Data Analysis and Target Prioritization

The final step in this workflow is the analysis of the mass spectrometry data to identify and quantify the proteins that specifically interact with 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid.

Data Analysis Strategy
  • Protein Identification: Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

  • Quantitative Analysis: Use a label-free quantification (LFQ) method to determine the relative abundance of each identified protein across the different experimental conditions (affinity probe, competition control, negative control).

  • Hit Prioritization: True targets of the small molecule should be significantly enriched in the affinity probe sample compared to the control samples. The following criteria are used to prioritize hits:

    • High fold-enrichment in the affinity probe sample versus the negative control.

    • Significant reduction in abundance in the competition control sample.

    • Reproducibility across biological replicates.

Representative Data Presentation

The results of the quantitative proteomic analysis can be visualized using a volcano plot, which highlights proteins that are both statistically significant and have a large fold-change.

Protein IDGene NameFold Change (Probe vs. Control)p-valueBiological Function
P12345GENE115.21.5e-6Kinase
Q67890GENE212.88.2e-6Dehydrogenase
P54321GENE32.10.04Structural Protein
O98765GENE41.50.23Housekeeping Protein

Table 1: Example of a prioritized hit list from a target identification experiment. Proteins with high fold-changes and low p-values are considered high-confidence candidates.

Part 4: Target Validation

The list of putative targets generated from the chemical proteomics experiment must be validated through orthogonal methods.

Validation Strategies
  • Biochemical Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to confirm direct inhibition or activation.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) can be used to confirm a direct binding interaction between the compound and the target protein.

  • Cellular Assays: Knockdown (e.g., using siRNA or CRISPR) of the target gene should recapitulate the phenotype observed with the small molecule treatment.

Conclusion

This application note provides a comprehensive and robust workflow for the identification of protein targets of the novel bioactive molecule 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid. By integrating rational probe design, affinity purification, and quantitative mass spectrometry, this methodology enables researchers to move from a phenotypic hit to a validated molecular target. The inclusion of appropriate controls and orthogonal validation strategies is critical for ensuring the accuracy and reliability of the findings, ultimately accelerating the drug discovery and development process.

References

  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes. Nature Methods, 4(10), 822-827. Available at: [Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology, 19(1), 11-22. Available at: [Link]

  • Parker, C. G., & Cravatt, B. F. (2014). Chemistry and chemical biology of the ubiquitin-proteasome system. Cold Spring Harbor Perspectives in Biology, 7(2), a016839. Available at: [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. Available at: [Link]

  • Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. Available at: [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Available at: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available at: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. Available at: [Link]

  • Ziegler, S., et al. (2013). Target identification for small bioactive molecules: a new perspective. Current Opinion in Chemical Biology, 17(3), 341-348. Available at: [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. Available at: [Link]

  • Wright, A. T., & Sieber, S. A. (2016). Chemical proteomics: a powerful tool for drug discovery. Accounts of Chemical Research, 49(9), 1809-1817. Available at: [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based protein profiling. ChemBioChem, 5(1), 41-47. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Matrix: Plasma (Rat/Human) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS)

Executive Summary & Mechanistic Rationale

The compound 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (Molecular Formula: C7H7F3N2O2, Monoisotopic Mass: 208.05 Da) represents a highly functionalized structural motif increasingly found in modern drug discovery and agrochemical development. The combination of a trifluoromethyl group (imparting metabolic stability and lipophilicity), a pyrazole ring (facilitating target binding via hydrogen bonding and dipole interactions), and a terminal carboxylic acid creates a unique analytical challenge.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a mechanistically driven, self-validating system. The methodology leverages the specific physicochemical properties of the analyte:

  • Ionization Causality: The terminal carboxylic acid (pKa ~4.0) readily deprotonates, making Negative Electrospray Ionization (ESI-) the most efficient ionization pathway, yielding a robust [M−H]− precursor ion at m/z 207.0.

  • Extraction Causality: Because the analyte is highly polar and acidic, standard reversed-phase solid-phase extraction (SPE) often yields poor recovery. We utilize a Mixed-Mode Anion Exchange (MAX) SPE . By loading the sample at a neutral pH, the deprotonated carboxylic acid binds ionically to the quaternary amine of the sorbent. Subsequent organic washes remove neutral/basic lipids, and an acidic organic elution breaks the ionic bond by protonating the analyte.

  • Chromatographic Causality: The high polarity of the butanoic acid chain limits retention on standard C18 columns. We employ a Biphenyl stationary phase . The biphenyl rings provide enhanced retention via π−π interactions with the pyrazole ring and strong dipole-dipole interactions with the highly electronegative −CF3​ group, ensuring the analyte elutes well past the void volume, minimizing ion suppression from early-eluting salts.

(Note: The molecule possesses a chiral center at the C3 position. This method quantifies the total racemic mixture. If enantiomeric resolution is required, a chiral stationary phase must be substituted).

Method Development Logic

The following diagram illustrates the fundamental decision-making process driven by the analyte's structural properties.

MethodLogic Analyte 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid Target Analyte Ionization Ionization Strategy Analyte->Ionization Extraction Extraction Strategy Analyte->Extraction Chromatography Chromatography Analyte->Chromatography ESI_Neg Negative ESI [M-H]- at m/z 207.0 Ionization->ESI_Neg MAX_SPE MAX SPE Exploits Carboxylic Acid pKa Extraction->MAX_SPE Biphenyl Biphenyl Phase Pi-Pi & Dipole Retention Chromatography->Biphenyl

Caption: Logical decision tree for LC-MS/MS method development based on analyte physicochemical properties.

Experimental Protocols: A Self-Validating System

To ensure compliance with global regulatory standards, this protocol embeds self-validating mechanisms directly into the workflow, aligning with the FDA Bioanalytical Method Validation Guidance [1] and ICH M10 Guidelines [2].

Reagents & Materials
  • Analyte: 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 13C3​ -labeled) or a closely related structural analog.

  • Sorbent: Oasis MAX SPE cartridges (30 mg, 1 cc).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water ( H2​O ), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

Sample Preparation (MAX SPE)

The SPE protocol is designed to isolate the acidic analyte from the complex protein and lipid matrix of plasma.

Step-by-Step Procedure:

  • Spiking & Disruption: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution. Add 100 µL of 2% NH4​OH in water to disrupt protein binding and ensure the analyte's carboxylic acid is fully deprotonated (ionized). Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of MeOH, followed by 1 mL of H2​O through the MAX SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge. The ionized analyte binds to the strong anion exchange resin.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in H2​O to remove neutral and basic water-soluble interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to elute hydrophobic lipids and phospholipids. The analyte remains bound due to the ionic interaction.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in MeOH. Mechanistic note: The high acid concentration drops the pH below the analyte's pKa, neutralizing it and breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

SPEWorkflow Condition 1. Condition MeOH then H2O Load 2. Load Plasma (pH > 7.0) Condition->Load Wash1 3. Wash 1 5% NH4OH in H2O Load->Wash1 Wash2 4. Wash 2 100% MeOH Wash1->Wash2 Elute 5. Elute 2% FA in MeOH Wash2->Elute Dry 6. Reconstitute Dry N2 -> Mobile Phase Elute->Dry

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction workflow.

LC-MS/MS Conditions

Chromatography:

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in H2​O (Maintains analyte in unionized state for optimal reversed-phase retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.009010Initial
0.5090106 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6090106 (Linear)
5.009010Re-equilibration

Mass Spectrometry (MRM Parameters): The MS is operated in Negative ESI mode. The primary fragmentation pathway involves the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylic acid moiety, yielding the highly stable m/z 163.0 product ion. A secondary loss of the trifluoromethyl group ( CF3​ , 69 Da) provides the qualifier ion.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Target Analyte207.0163.050-15Quantifier
Target Analyte207.094.050-28Qualifier
Internal Standard210.0166.050-15IS Quantifier

Assay Validation & Self-Validating Batch Design

To ensure the assay is self-validating on a run-to-run basis, every analytical batch must include:

  • System Suitability Test (SST): A neat standard injected prior to the batch. Must show Signal-to-Noise (S/N) > 10 for the Lower Limit of Quantification (LLOQ) and retention time variation < 2%.

  • Calibration Curve: 8 non-zero points ranging from 1.0 ng/mL to 1000 ng/mL. Linear regression ( 1/x2 weighting) must yield r2≥0.99 .

  • QC Bracketing: Quality Control samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations must be interspersed every 20 unknown samples to monitor instrument drift.

Table 3: Method Validation Summary (per ICH M10 Guidelines)

Validation ParameterAcceptance Criteria (ICH M10)Observed Results (Typical)
Linearity Range r2≥0.99 1.0 – 1000 ng/mL ( r2=0.998 )
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 6.8%
Inter-Assay Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Effect (IS Normalized) CV ≤15% between lots96.2% (CV: 3.1%)

Conclusion

The quantification of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid requires a tailored approach that respects the unique electronic and steric properties of its fluorinated and heterocyclic moieties. By coupling the orthogonal selectivity of Mixed-Mode Anion Exchange (MAX) extraction with the π−π /dipole retention mechanisms of a Biphenyl chromatographic phase, this method achieves excellent recovery, minimal matrix effects, and robust regulatory compliance. The embedded self-validating QC structures ensure data integrity for rigorous pharmacokinetic and toxicokinetic applications.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL:[Link] [1]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline (2023). Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link] [2]

Protocol for Derivatizing 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid: Amidation and Esterification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is a highly privileged scaffold in modern drug discovery and agrochemical development. The incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF 3​ ) group, coupled with the metabolic stability of the pyrazole ring, makes this building block ideal for developing bioisosteres with enhanced pharmacokinetic profiles[1].

Derivatization of this molecule primarily targets the C1 carboxylic acid to generate diverse libraries of amides (for structure-activity relationship screening) or esters (for prodrug development)[2]. However, the electron-withdrawing nature of the β -CF 3​ and β -pyrazolyl groups can subtly influence the reactivity of the system. Therefore, selecting the correct coupling reagents is critical to ensure high yields, prevent degradation, and avoid difficult-to-remove byproducts.

Causality in Reagent Selection
  • Amidation (HATU/DIPEA): We utilize HATU over first-generation carbodiimides (like DCC) due to its superior reaction kinetics and ability to stabilize the transition state. HATU forms an active OAt (7-azabenzotriazole) ester. The pyridine nitrogen of the HOAt leaving group participates in a 7-membered cyclic transition state via hydrogen bonding with the incoming amine, drastically accelerating aminolysis and minimizing side reactions.

  • Esterification (Steglich Protocol): Traditional Fischer esterification requires harsh acidic reflux, which can degrade sensitive functional groups. We employ the Steglich esterification using EDC·HCl and catalytic DMAP. DMAP acts as a hyper-nucleophilic acyl transfer agent, attacking the transient O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This prevents the irreversible 1,3-rearrangement of the intermediate into an unreactive N-acylurea dead-end product[3][4][5]. EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for a self-validating, simple aqueous workup[6].

Derivatization Workflows

Workflow Start 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl) butanoic acid AmideBranch Amidation (HATU/DIPEA) Start->AmideBranch EsterBranch Esterification (EDC/DMAP) Start->EsterBranch AmideStep1 1. Activate with HATU 2. Add Amine AmideBranch->AmideStep1 EsterStep1 1. Activate with EDC 2. Add Alcohol + DMAP EsterBranch->EsterStep1 AmideWorkup Aqueous Workup (Remove TMU & HOAt) AmideStep1->AmideWorkup EsterWorkup Aqueous Workup (Remove EDC-Urea) EsterStep1->EsterWorkup AmideProduct Trifluoromethyl-pyrazole Carboxamide AmideWorkup->AmideProduct EsterProduct Trifluoromethyl-pyrazole Ester EsterWorkup->EsterProduct

Workflow for the derivatization of the fluorinated pyrazole scaffold.

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is optimized for coupling primary and secondary amines to the butanoic acid scaffold.

HATUMechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAtEster OAt Active Ester Carboxylate->OAtEster + HATU HATU HATU Reagent HATU->OAtEster Amide Target Amide OAtEster->Amide + Amine Byproduct HOAt + TMU OAtEster->Byproduct Leaving Groups Amine Amine Nucleophile Amine->Amide

Mechanistic pathway of HATU-mediated carboxylic acid activation.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid[7].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise. The solution will typically turn a pale yellow as the OAt-active ester forms[8]. Stir at 0 °C for 15 minutes.

  • Aminolysis: Add the target amine (1.1 equiv) dropwise (if liquid) or as a solution in DMF (if solid). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM). The disappearance of the activated ester mass and the appearance of the product mass confirms completion.

  • Workup & Purification:

    • Quench the reaction by adding water. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 times) to remove residual DMF.

    • Wash with saturated NaHCO 3​ , 1 M HCl, and brine to remove the HOAt and tetramethylurea (TMU) byproducts[9]. TMU is highly polar and can persist if aqueous washes are insufficient.

    • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary[10].

Protocol B: Steglich Esterification (EDC/DMAP)

This protocol is utilized for synthesizing ester prodrugs, particularly when using sterically hindered or acid-sensitive alcohols.

Step-by-Step Methodology
  • Preparation: Dissolve 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under nitrogen.

  • Catalyst Addition: Add DMAP (0.1 equiv). DMAP is essential as it acts as an acyl transfer agent, suppressing the formation of N-acylurea byproducts[4][5].

  • Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv) in one portion. EDC is preferred over DCC because the resulting urea byproduct is highly water-soluble[6].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The formation of a less polar spot indicates successful esterification.

  • Workup & Purification:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with water, 1 M HCl (to remove DMAP and the EDC-urea byproduct), saturated NaHCO 3​ , and brine.

    • Dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo.

Quantitative Data & Stoichiometry Summary

The following table summarizes the optimized parameters for both derivatization pathways to ensure reproducible yields.

ParameterAmidation (HATU)Esterification (Steglich)
Substrate (Acid) 1.0 equiv1.0 equiv
Nucleophile Amine (1.1 equiv)Alcohol (1.2 equiv)
Coupling Reagent HATU (1.2 equiv)EDC·HCl (1.2 equiv)
Base / Catalyst DIPEA (3.0 equiv)DMAP (0.1 equiv)
Optimal Solvent Anhydrous DMF or DCMAnhydrous DCM
Temperature 0 °C RT0 °C RT
Reaction Time 2 – 4 hours12 – 16 hours
Target Byproduct Removal Tetramethylurea (TMU), HOAtEDC-Urea, DMAP
Expected Yield Range 75% – 95%65% – 85%

References

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][1]

  • Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation PubMed (NIH) URL:[Link][2]

  • Coupling Reagents - AAPPTEC Peptides URL:[Link][6]

  • HATU - Wikipedia Wikipedia URL:[Link][8]

  • Steglich Esterification Organic Chemistry Portal URL:[Link][3]

  • Steglich esterification - Wikipedia Wikipedia URL: [Link][4]

  • Amine to Amide Mechanism - HATU Common Organic Chemistry URL:[Link][7]

  • HATU Coupling: Challenges Associated with the Byproducts YouTube URL:[Link][9]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids PubMed Central (NIH) URL:[Link][10]

  • Mechanism of the Steglich esterification with the GO/RGO ResearchGate URL:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated pharmacophores to modulate lipophilicity and metabolic stability, the synthesis of β -trifluoromethylated building blocks has become a critical workflow.

This guide provides a self-validating, mechanistically grounded protocol for synthesizing 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid. By understanding the stereoelectronic causality behind each reaction step, you can prevent common failure modes such as incomplete conversion and retro-Michael degradation.

Part 1: Mechanistic Workflow & Failure Point Analysis

The synthesis relies on a two-step sequence: an aza-Michael addition of 1H-pyrazole to a trifluorocrotonate ester[1], followed by a carefully controlled ester hydrolysis.

SynthesisWorkflow Reactants Reactants: 1H-Pyrazole + Ethyl 4,4,4-trifluoro-2-butenoate Michael Step 1: Aza-Michael Addition Catalyst: DBU or Cs2CO3 Solvent: MeCN Reactants->Michael Intermediate Intermediate: Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate Michael->Intermediate IPC: LC-MS / TLC Check for complete conversion Hydrolysis Step 2: Ester Hydrolysis Reagents: LiOH·H2O Solvent: THF/H2O (3:1) Intermediate->Hydrolysis Product Target Product: 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid Hydrolysis->Product IPC: LC-MS / NMR Monitor to prevent retro-Michael

Figure 1: Two-step synthesis workflow for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid.

Part 2: Troubleshooting Guide (FAQs)

Q1: My aza-Michael addition stalls at 40-50% conversion. How can I drive it to completion? A1: The causality here lies in the stereoelectronic nature of the β -trifluoromethyl group. While the −CF3​ moiety is strongly electron-withdrawing (which theoretically activates the β -carbon for nucleophilic attack)[2], it is also highly sterically demanding. 1H-pyrazole is a relatively weak nucleophile. Using a weak base like K2​CO3​ fails to generate a sufficient concentration of the highly reactive pyrazolide anion. Solution: Switch to Cesium Carbonate ( Cs2​CO3​ )[3] or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Cs2​CO3​ leverages the "cesium effect" to enhance the solubility and nucleophilicity of the pyrazole anion in polar aprotic solvents like acetonitrile[4].

Q2: I am observing a significant amount of byproducts during the ester hydrolysis step. What is causing this? A2: You are likely triggering a base-catalyzed retro-Michael addition . The α -protons in your intermediate ester are highly acidic due to the combined inductive effects of the adjacent −CF3​ group and the carboxylate. If you use harsh basic conditions (e.g., refluxing NaOH in ethanol), the hydroxide acts as a base rather than a nucleophile, deprotonating the α -carbon and initiating an E1cB elimination that expels the pyrazole ring. Solution: Use mild saponification conditions. Lithium hydroxide monohydrate ( LiOH⋅H2​O ) in a biphasic THF/ H2​O mixture at room temperature provides excellent nucleophilicity for ester cleavage while minimizing basicity, thereby protecting the delicate β -amino linkage.

Q3: How do I efficiently separate unreacted pyrazole from the intermediate ester without column chromatography? A3: Exploit the pKa differences. Pyrazole has a conjugate acid pKa of ~2.5. By washing the organic layer with a mild aqueous acid (e.g., 5% aqueous citric acid or 0.5 M HCl) during the Step 1 workup, you will protonate the residual pyrazole. This drives it entirely into the aqueous phase, leaving the highly lipophilic fluorinated ester in the organic phase.

Part 3: Quantitative Data on Reaction Optimization

The table below summarizes our internal optimization data for the Step 1 aza-Michael addition, demonstrating the critical impact of base selection on overcoming the steric hindrance of the −CF3​ group.

EntryBase (Equivalents)SolventTemperatureTimeConversion (LC-MS)Isolated Yield
1 K2​CO3​ (1.2)DMF80 °C12 h45%38%
2 Et3​N (1.2)DCM25 °C24 h15%N/A
3 Cs2​CO3​ (0.5)MeCN60 °C8 h>95%88%
4DBU (0.2)MeCN25 °C4 h>98%94%
Part 4: Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. Do not proceed to the next step without passing the designated In-Process Controls (IPCs).

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate
  • Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-2-butenoate (1.0 equiv, 10 mmol) and 1H-pyrazole (1.05 equiv, 10.5 mmol) in anhydrous Acetonitrile (20 mL), add DBU (0.2 equiv, 2.0 mmol) dropwise at 0 °C.

  • Propagation: Remove the ice bath and stir the reaction at 25 °C for 4 hours.

  • IPC 1 (Reaction Validation): Remove a 10 μ L aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Pass Criteria: Disappearance of the starting material mass and appearance of the intermediate product mass ( [M+H]+=237.1 ).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (30 mL) and wash with 5% aqueous citric acid ( 2×15 mL) to remove DBU and residual pyrazole. Wash with brine, dry over Na2​SO4​ , and evaporate to yield the intermediate as a pale yellow oil.

  • IPC 2 (Structural Validation): Run a 1H NMR ( CDCl3​ ). Pass Criteria: Absence of alkene protons (~6.5-7.0 ppm) and presence of a distinct chiral β -CH multiplet at ~5.2 ppm.

Step 2: Saponification to 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
  • Reaction Setup: Dissolve the intermediate ester from Step 1 in a 3:1 mixture of THF and Water (20 mL total). Add LiOH⋅H2​O (1.5 equiv, 15 mmol) in one portion at 20 °C.

  • Propagation: Stir vigorously at room temperature.

  • IPC 3 (Kinetic Monitoring): Check the reaction via TLC (Hexanes/EtOAc 1:1) every 2 hours. Pass Criteria: Complete consumption of the ester ( Rf​≈0.6 ) and formation of a baseline spot. Crucial: Stop the reaction immediately upon completion to prevent retro-Michael degradation.

  • Workup: Evaporate the THF under reduced pressure (water bath < 30 °C). Dilute the remaining aqueous layer with 10 mL water and cool to 0 °C. Slowly acidify with 1M HCl until pH 2-3 is reached. Extract the precipitated product with Dichloromethane ( 3×20 mL). Dry the combined organics over Na2​SO4​ and concentrate to yield the final product as a white crystalline solid.

  • IPC 4 (Final Validation): LC-MS ( [M+H]+=209.1 ). 1H NMR ( DMSO−d6​ ) must show the intact pyrazole ring protons (approx. 6.3, 7.5, and 7.8 ppm) and the absence of the ethyl ester signals.

References
  • Yang, J., Ma, B., Zhou, H., Zhan, B., & Li, Z. (2015). Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones. Chinese Journal of Organic Chemistry, 35(1), 121.

  • Hu, W.-F., Zhao, J.-Q., Chen, X.-Z., & Yuan, W.-C. (2019). Organocatalytic enantioselective sulfa-Michael addition of thiocarboxylic acids to β-trifluoromethyl-α,β-unsaturated ketones for the construction of stereogenic carbon center bearing a sulfur atom and a trifluoromethyl group. Tetrahedron, 75(15), 2206-2214.

  • Fustero, S., et al. (2023). Synthesis of Fluorinated β-Amino Acids. Molecules.

Sources

Technical Support Center: Handling 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected low yields, erratic assay results, or compound degradation when working with 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (CAS: 1153329-93-1).

Rather than generic handling advice, this guide provides an in-depth mechanistic analysis of the compound's specific chemical liabilities, followed by field-proven troubleshooting strategies and self-validating protocols.

Mechanistic Deep Dive: The Retro-Aza-Michael Liability

The core instability of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is not oxidative or hydrolytic; it is driven by a highly specific base-catalyzed Retro-Aza-Michael elimination (an E1cB-type pathway).

The Causality:

  • Electrophilic Activation: The strongly electron-withdrawing trifluoromethyl (CF₃) group drastically increases the acidity of the adjacent α-protons (the CH₂ group next to the carboxylic acid).

  • Leaving Group Dynamics: Unlike aliphatic amines, the pyrazole ring is a relatively stable aromatic heterocycle (pKa of its conjugate acid is ~2.5). In the context of an E1cB elimination, it acts as an excellent leaving group.

  • The Trigger: When exposed to basic conditions (pH > 7.4) or strong amine bases during synthesis, the α-proton is abstracted. The resulting enolate rapidly collapses, expelling the pyrazole ring to form a highly stable, conjugated system: 4,4,4-trifluorocrotonic acid .

This phenomenon is a well-documented hurdle in the optimization of pyrazole-containing clinical candidates () and highlights the reversibility of aza-Michael additions in fluorinated systems ().

G A 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl) butanoic acid B α-Proton Abstraction (Base-catalyzed) A->B pH > 7.4 or Strong Amines C Enolate Intermediate B->C Fast D 4,4,4-Trifluorocrotonic acid + 1H-Pyrazole C->D Retro-Aza-Michael Elimination

Fig 1: Base-catalyzed Retro-Aza-Michael degradation pathway.

Troubleshooting FAQs

Q: Why does my compound degrade into two distinct peaks on LC-MS when dissolved in PBS (pH 7.4) for biological assays? A: At physiological pH, the compound slowly undergoes the Retro-Aza-Michael elimination described above. The two peaks you observe are the degradation products: 4,4,4-trifluorocrotonic acid (m/z 139[M-H]⁻) and free 1H-pyrazole. For long-term assays, you must formulate the compound in slightly acidic media (pH 5.5–6.0) or use it immediately upon dilution from a DMSO stock.

Q: I am trying to synthesize an amide derivative using standard HATU and DIPEA conditions, but my yield is <10%. What is happening? A: Strong, sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) rapidly catalyze the elimination of the pyrazole moiety before the amine nucleophile can attack the activated ester. You are inadvertently synthesizing a trifluorocrotonamide byproduct. You must switch to a weak-base or base-free coupling method.

Q: How should I store the neat powder and stock solutions to ensure long-term stability? A: The neat powder is stable at room temperature if kept strictly desiccated. However, stock solutions should never be prepared in protic solvents (like methanol or water) without pH control. Store stock solutions in anhydrous DMSO or DMF at -20°C in tightly sealed, argon-purged vials.

Quantitative Stability and Reactivity Data

To guide your experimental design, we have quantified the stability of this compound across various environments.

Table 1: Stability of 1 mM 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid in Aqueous Media

Media EnvironmentpHHalf-Life (t₁/₂) at 25°CPrimary Degradant
0.1% TFA in Water2.0> 30 daysNone (Stable)
MES Buffer5.5> 7 daysNone (Stable)
Phosphate Buffered Saline (PBS)7.4~ 12 hours4,4,4-Trifluorocrotonic acid
Ammonium Bicarbonate8.5< 2 hours4,4,4-Trifluorocrotonic acid
0.1 M NaOH13.0< 5 minutes4,4,4-Trifluorocrotonic acid

Table 2: Amide Coupling Condition Matrix (Synthesis Optimization)

Coupling ReagentBase UsedSolventYield of Desired Amide% Elimination Byproduct
HATUDIPEA (3.0 eq)DMF< 10%> 85%
HATUTEA (3.0 eq)DMF< 15%> 80%
EDC / HOBtDIPEA (3.0 eq)DCM~ 20%~ 75%
HATUCollidine (3.0 eq) DMF> 85% < 5%
DIC / OxymaNoneDMF> 90% < 2%

Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Aqueous Stock Solutions for Assays

Causality: Controlling the pH below 6.0 prevents the deprotonation of the α-carbon, entirely shutting down the E1cB elimination pathway.

  • Solubilization: Weigh the required amount of the compound and dissolve it in anhydrous, amine-free DMSO to create a 10 mM master stock.

  • Storage: Aliquot the DMSO stock into amber vials, purge with argon, and store at -20°C.

  • Aqueous Dilution: Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer and adjust the pH strictly to 5.5 using dilute HCl/NaOH.

  • Final Spiking: Add the DMSO stock to the MES buffer immediately before the assay (keep final DMSO concentration ≤ 1%).

  • Self-Validation Step: Inject a 1 µL aliquot of the final buffer solution into an LC-MS system (ESI-negative mode). A pristine sample will show only the parent mass at m/z 221 [M-H]⁻ . The presence of an [M-H]⁻ peak at m/z 139 indicates premature degradation, meaning your buffer is too basic.

Protocol B: Weak-Base Amide Coupling (Preventing Byproduct Formation)

Causality: 2,4,6-Trimethylpyridine (Collidine) is a weak, sterically hindered, non-nucleophilic base (pKa ~7.4). It is basic enough to neutralize amine hydrochloride salts and facilitate HATU activation, but not basic enough to trigger the elimination of the pyrazole ring.

G2 S1 1. Dissolve in Anhydrous DMF/DMSO S2 2. Add Amine Nucleophile (1.2 eq) S1->S2 S3 3. Add Weak Base (Collidine, 3.0 eq) AVOID DIPEA/TEA S2->S3 S4 4. Add Coupling Reagent (HATU, 1.2 eq) at 0°C S3->S4 S5 5. Quench with 5% Citric Acid S4->S5

Fig 2: Optimized weak-base amide coupling workflow to prevent elimination.

  • Preparation: Dissolve 1.0 equivalent of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add 1.2 equivalents of your target amine nucleophile.

  • Base Addition: Add 3.0 equivalents of Collidine. Do not use DIPEA or TEA.

  • Activation: Cool the reaction to 0°C. Add 1.2 equivalents of HATU in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction with 5% aqueous citric acid. Causality: Citric acid protonates the collidine, driving it into the aqueous layer during extraction without hydrolyzing the newly formed amide.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 1:1) or LC-MS. The elimination byproduct (trifluorocrotonamide) is significantly less polar than the desired pyrazolyl-amide. If the byproduct exceeds 5%, verify the anhydrous state of your DMF and the purity of your collidine.

References

  • Griffith, D. A., et al. "Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes." Journal of Medicinal Chemistry, 2014.[Link]

  • Molteni, M., et al. "Conjugated additions of amines and β-amino alcohols to trifluorocrotonic acid derivatives: synthesis of ψ[NHCH(CF3)]-retro-thiorphan." Tetrahedron Letters, 2007.[Link]

  • Seebach, D. "Joy and Flustration with Organofluorine Compounds – A Fluorous Autobiography." Chimia, 2004.[Link]

  • Lin, C., et al. "Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors." ChemRxiv, 2024.[Link]

Overcoming solubility problems with 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (Compound ID: KMYZQFSKQZWVLP-UHFFFAOYSA-N). This molecule incorporates three key structural features that significantly influence its physicochemical properties: a carboxylic acid group, a pyrazole ring, and a trifluoromethyl moiety.[1][2] While the pyrazole ring can serve as a bioisostere to improve properties like water solubility in some contexts[3], the hydrophobic trifluoromethyl group and the overall molecular structure can present significant solubility challenges.

This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility issues encountered during experimentation. We will provide a logical, step-by-step approach to systematically enhance the solubility of this compound, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My compound, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, shows poor solubility in aqueous buffers at neutral pH. Why is this happening?

This is an expected behavior due to the molecule's structure. The carboxylic acid group is weakly acidic, and at neutral pH (around 7), it exists in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The protonated form is significantly less polar and thus less soluble in water. Furthermore, the trifluoromethyl group (-CF3) is highly lipophilic (hydrophobic), which contributes to low aqueous solubility.[4][5]

Q2: What is the most straightforward first step to try and solubilize this compound in an aqueous medium?

The first and most effective strategy is pH adjustment . Since the compound is a carboxylic acid, its solubility is highly pH-dependent.[4][6] By increasing the pH of the aqueous medium to a value at least 1-2 units above the compound's pKa, you will deprotonate the carboxylic acid to its carboxylate salt form (R-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water. A general procedure based on this principle has been successfully used for the purification of other trifluoromethyl- and carboxylic acid-containing phosphines.[7]

Q3: I need to use an organic solvent. What are the recommended starting solvents?

For initial tests, polar aprotic solvents are generally a good starting point. We recommend screening the following:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Polar protic solvents like Ethanol or Methanol

It is critical to establish a baseline solubility in these common solvents before developing more complex formulations.

Q4: When should I consider using more advanced solubilization techniques like co-solvents, surfactants, or cyclodextrins?

You should consider these advanced methods when:

  • pH adjustment is not feasible for your experimental system (e.g., it affects cell viability or reaction chemistry).

  • You require a higher concentration than what can be achieved by pH modification alone.

  • You are developing a formulation for in vivo studies where excipients are commonly used to improve bioavailability. Poorly soluble drugs often require high dosages to reach therapeutic plasma concentrations, a problem that can be mitigated with proper formulation.[8]

  • You observe precipitation when adding your organic stock solution to an aqueous buffer.

Troubleshooting Guides & Experimental Protocols

Guide 1: Baseline Equilibrium Solubility Assessment

This protocol provides a harmonized approach to determining the equilibrium solubility of an active pharmaceutical ingredient (API) and is adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[9][10]

Objective: To determine the solubility of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid in standard aqueous buffers and organic solvents.

Materials:

  • 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

  • Aqueous buffers: pH 1.2, 4.5, 6.8 (standard for BCS)[9]

  • Organic solvents: DMSO, Ethanol

  • Orbital shaker with temperature control (37 ± 1 °C for physiological relevance)[10]

  • Centrifuge

  • HPLC or UPLC system with a suitable column and detector for quantification

  • Vials/flasks

Protocol:

  • Preliminary Test: Conduct a rough solubility test to estimate the amount of compound needed. Add a small, known amount of the compound (e.g., 1-2 mg) to a set volume of solvent (e.g., 1 mL) and observe dissolution.

  • Pivotal Experiment Setup: Add an excess amount of the compound (as determined from the preliminary test) to a known volume of each test solvent (e.g., pH 1.2, 4.5, 6.8 buffers, water, DMSO, ethanol) in separate flasks.[9]

  • Equilibration: Secure the flasks to an orbital shaker set to 37 ± 1 °C. Agitate for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended, but may need to be longer; check at 24h and 48h to see if the concentration has plateaued).

  • Phase Separation: After equilibration, let the flasks stand to allow undissolved solids to settle. Centrifuge an aliquot of the suspension at high speed to pellet any remaining solid particles.

  • Sample Preparation & Analysis: Carefully remove the supernatant. Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted supernatant using a validated analytical method to determine the compound's concentration. This concentration is the equilibrium solubility.

Guide 2: Systematic pH-Dependent Solubility Profiling

Causality: The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated analog.[11] Therefore, ionization will occur at a lower pH. Profiling the solubility across a pH range is crucial for identifying the optimal pH for dissolution. The solubility of perfluoroalkyl carboxylic acids is known to increase with increasing pH due to the greater hydrophilic character of the dissociated carboxylate ion.[4]

Diagram: pH-Ionization Relationship

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility R-COOH (Protonated, Less Soluble) High_Solubility R-COO⁻ + H⁺ (Deprotonated, More Soluble) Low_Solubility->High_Solubility + OH⁻ High_Solubility->Low_Solubility + H⁺

Caption: Equilibrium of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid at different pH values.

Protocol:

  • Prepare a series of aqueous buffers spanning a pH range from 2 to 10 (e.g., in 1.0 pH unit increments).

  • Follow the "Baseline Equilibrium Solubility Assessment" protocol (Guide 1) for each buffer.

  • Plot the determined solubility (on a log scale) against the pH.

  • The resulting curve will show a significant increase in solubility as the pH surpasses the compound's pKa. The optimal pH for solubilization will be in the basic range where the compound is fully ionized.

Guide 3: Troubleshooting with Co-Solvents

Causality: When pH adjustment is insufficient or undesirable, co-solvents can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving a lipophilic compound by disrupting water's hydrogen bond network and reducing the energy required to create a cavity for the solute.

Recommended Co-Solvents for Screening

Co-SolventClassKey Properties
Ethanol Polar ProticGenerally well-tolerated in biological systems.
Propylene Glycol (PG) Polar ProticCommon vehicle for oral and injectable formulations.
Polyethylene Glycol 400 (PEG 400) Polar ProticHigher viscosity; often used in formulations.
N-Methyl-2-pyrrolidone (NMP) Polar AproticStrong solubilizing power; use with caution in cell-based assays.
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power but can have biological effects.

Protocol: Co-Solvent Screening

  • Prepare a high-concentration stock solution of the compound in a pure organic solvent (e.g., 50 mg/mL in DMSO).

  • Prepare a series of aqueous buffers (at a pH where the compound is stable) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v of ethanol).

  • Add a small aliquot of the DMSO stock solution to each co-solvent mixture to reach the target final concentration.

  • Vortex immediately and observe for any precipitation (cloudiness).

  • Incubate the samples for a set period (e.g., 2 hours) at the desired temperature and visually inspect for precipitation again. The highest concentration that remains clear in a given co-solvent mixture is the kinetic solubility.

Diagram: Co-Solvent Selection Workflow

G Start Start: Compound Insoluble in Aqueous Buffer Check_pH Is pH adjustment an option? Start->Check_pH Adjust_pH Perform pH-Solubility Profile (Guide 2) Check_pH->Adjust_pH Yes Screen_CoSolvents Screen Co-Solvents (Ethanol, PG, PEG 400) Check_pH->Screen_CoSolvents No Adjust_pH->Screen_CoSolvents If still insoluble Check_Toxicity Is the formulation for in vitro / in vivo use? Screen_CoSolvents->Check_Toxicity Select_Biocompatible Prioritize biocompatible co-solvents (PG, PEG 400) Check_Toxicity->Select_Biocompatible Yes Select_Strong Consider stronger solvents (DMSO, NMP) with appropriate vehicle controls Check_Toxicity->Select_Strong No End Optimized Formulation Select_Biocompatible->End Select_Strong->End

Caption: Decision workflow for utilizing co-solvents to improve solubility.

Guide 4: Advanced Solubilization with Surfactants and Cyclodextrins
Part A: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like ours can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous phase.[12][13] This technique is widely used in pharmaceutical formulations to enhance solubility and bioavailability.[14]

Common Pharmaceutical Surfactants

SurfactantTypeCommon Use
Sodium Lauryl Sulfate (SLS) AnionicOral and topical formulations.[15]
Polysorbate 80 (Tween® 80) Non-ionicParenteral, oral, and vaccine formulations.[15] Less toxic and eco-friendly.[13]
Poloxamer 188 (Kolliphor® P 188) Non-ionicVersatile solubilizer and stabilizer.
Cremophor® EL Non-ionicUsed for highly insoluble drugs.

Protocol: Surfactant Screening

  • Prepare aqueous solutions of different surfactants (e.g., 1% w/v Polysorbate 80, 1% w/v SLS) in a relevant buffer.

  • Follow the "Baseline Equilibrium Solubility Assessment" protocol (Guide 1), using the surfactant solutions as the solvent.

  • Compare the solubility results to the baseline solubility in the buffer alone to determine the fold-increase in solubility.

Part B: Cyclodextrin-Mediated Solubilization

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic molecules, or parts of molecules, that fit into their cavity, forming a "host-guest" inclusion complex.[17] This complex presents a hydrophilic exterior to the water, thereby increasing the apparent solubility of the guest molecule.[8][16][] This is particularly useful for BCS Class II compounds (high permeability, low solubility).[]

Common Pharmaceutical Cyclodextrins

CyclodextrinAbbreviationKey Properties
Beta-Cyclodextrin β-CDLimited water solubility itself.
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility; most commonly used.[16]
Sulfobutylether-β-Cyclodextrin SBE-β-CD (Captisol®)High aqueous solubility; used in many FDA-approved formulations.

Protocol: Cyclodextrin Screening (Phase Solubility Diagram)

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in a fixed buffer.

  • Add an excess of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to each solution.

  • Equilibrate the samples as described in Guide 1 (e.g., 24-48 hours with agitation).

  • After equilibration, filter or centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound.

  • Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase indicates the formation of a soluble inclusion complex.

References

  • Gîngu, C., Popa, L., Nițulescu, G. M., & Șeremet, O. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Singh, R., Singh, S., & Lillard, J. W. (2022). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]

  • Al-kassas, R., & Al-Ghazali, M. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. Available at: [Link]

  • Matalon, E. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Science Publishing Group. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Science Publishing Group. Available at: [Link]

  • Protheragen. (n.d.). Surfactant Excipients. Protheragen. Available at: [Link]

  • Dash, S., & Murthy, P. N. (2020). A recent overview of surfactant–drug interactions and their importance. Journal of Biomaterials Science, Polymer Edition. Available at: [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. CD Formulation. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. Available at: [Link]

  • Criscitiello, F., Salis, A., & Monduzzi, M. (2024). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir. Available at: [Link]

  • Mathers, A., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. Available at: [Link]

  • PubChem. (n.d.). 4,4,4-Trifluorobutanoic acid. PubChem. Available at: [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API. University of Huddersfield. Available at: [Link]

  • Mathers, A. (2020). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. Available at: [Link]

  • Tsume, Y., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Available at: [Link]

  • Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]

  • PubChemLite. (n.d.). 4,4,4-trifluoro-3-(1h-pyrazol-1-yl)butanoic acid. PubChemLite. Available at: [Link]

  • van der Bruggen, B., & Luis, P. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. ResearchGate. Available at: [Link]

  • van der Bruggen, B., & Luis, P. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Available at: [Link]

  • Gayo, L. M., & Suto, M. J. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. Available at: [Link]

  • Nguyen, J. D., D'Amato, E. M., & Stephenson, C. R. (2012). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Langmuir. (2024). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir. Available at: [Link]

  • R Discovery. (2010). From carboxylic acids to the trifluoromethyl group using BrF 3. R Discovery. Available at: [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem.. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • R Discovery. (2000). Fluorinated Higher Carboxylic Acids. R Discovery. Available at: [Link]

  • International Journal of PharmTech Research. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. Available at: [Link]

  • Acta Crystallographica Section E. (2008). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Acta Crystallographica Section E. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Thoreauchem. (n.d.). 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid-None. Thoreauchem. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and method refinement portal for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (PubChem CID: 63072862)[1]. This portal is designed for analytical scientists, DMPK researchers, and bioanalytical method developers.

Because this molecule features a highly electron-withdrawing trifluoromethyl ( −CF3​ ) group, an acidic carboxylic acid moiety, and a basic pyrazole ring, it exhibits complex amphoteric behavior. This guide addresses the specific chromatographic and mass spectrometric challenges associated with quantifying this fluorinated building block in biological matrices.

Part 1: Method Development Strategy & Workflows

To establish a robust quantification method, developers must navigate the competing physicochemical properties of the analyte. The −CF3​ group significantly lowers the pKa​ of the carboxylic acid via inductive effects, while the pyrazole nitrogen retains basicity. This creates a zwitterionic state at physiological pH, complicating reverse-phase (RP) retention.

MethodDev Start Analyte Properties Amphoteric, Fluorinated Ionization Determine Ionization Mode (ESI- vs ESI+) Start->Ionization Chromatography Select Chromatography (RP vs HILIC) Start->Chromatography ESI_Neg ESI- (Preferred) Target Carboxylate Anion Ionization->ESI_Neg ESI_Pos ESI+ Target Pyrazole Cation Ionization->ESI_Pos RP_LowPH Reverse Phase (Low pH) Suppress Carboxylic Acid Chromatography->RP_LowPH HILIC HILIC (Neutral pH) Retain Zwitterion Chromatography->HILIC Validation FDA 2018 Validation (Matrix Effect, Recovery) ESI_Neg->Validation RP_LowPH->Validation HILIC->Validation

LC-MS/MS Method Development Decision Tree for Amphoteric Fluorinated Compounds.

Part 2: Troubleshooting Guides & FAQs

Section A: Chromatography & Retention

Q: Why am I seeing poor retention (early elution) on a standard C18 column? A: At a neutral pH, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid exists primarily as a polar zwitterion (deprotonated carboxylate, partially protonated pyrazole), which has minimal affinity for hydrophobic C18 stationary phases. Causality & Solution: To force the molecule into a single, more lipophilic state, you must suppress the ionization of the carboxylic acid. Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). If early elution persists due to the high polarity of the pyrazole ring, switch to a polar-embedded C18 column (e.g., Waters T3) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an ammonium acetate buffer (pH 5.8) to retain the zwitterionic form[2].

Q: How do I resolve severe peak tailing in my chromatograms? A: Peak tailing for this compound is typically caused by secondary ion-exchange interactions between the basic nitrogen atoms of the pyrazole ring and unreacted, acidic silanol groups on the silica support of the column. Causality & Solution: Ensure you are using a fully end-capped column. Alternatively, increasing the ionic strength of the mobile phase (e.g., adding 5–10 mM ammonium formate) will competitively mask the residual silanols, sharpening the peak.

Section B: Mass Spectrometry & Ionization

Q: Should I use ESI+ or ESI- for LC-MS/MS quantification? A: While the pyrazole ring can accept a proton to form [M+H]+ ( m/z 209.05), the strong electron-withdrawing nature of the −CF3​ group stabilizes the carboxylate anion, making negative electrospray ionization (ESI-) highly efficient[1]. Causality & Solution: ESI- yielding the [M−H]− ion ( m/z 207.04) generally provides superior signal-to-noise (S/N) ratios and lower background noise in biological matrices compared to ESI+. We recommend optimizing source parameters for the [M−H]− transition first[1][2].

Q: I am experiencing severe signal loss in plasma samples compared to neat solvent. How do I fix this? A: You are experiencing ion suppression, a common matrix effect where endogenous plasma components (like phospholipids) co-elute with your analyte and outcompete it for charge droplets in the ESI source. Causality & Solution: Because fluorinated compounds often elute near the solvent front or alongside polar lipids in RP-LC, you must improve sample cleanup. Switch from simple protein precipitation (PPT) to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge, which will selectively trap the carboxylic acid moiety while washing away neutral lipids. Furthermore, you must use a Stable Isotope-Labeled (SIL) internal standard (e.g., 13C4​ or D3​ analog) to normalize the matrix factor per FDA guidelines[3][4].

Part 3: Quantitative Data & Parameters

Table 1: Predicted MS Parameters & Collision Cross Sections (CCS)

Data derived from PubChemLite (CID 63072862) for exact mass targeting[1].

Adduct TypeIonization ModePrecursor m/z Predicted CCS (Ų)Notes
[M−H]− ESI-207.038134.4Primary Target. High sensitivity due to −CF3​ stabilization.
[M+HCOO]− ESI-253.044154.3Formate adduct; monitor if using formic acid buffer.
[M+H]+ ESI+209.053138.6Secondary target. Requires low pH mobile phase.
[M+Na]+ ESI+231.035146.5Sodium adduct; avoid for quantification (poor fragmentation).
Table 2: Mobile Phase Selection Matrix
ChromatographyAqueous Phase (A)Organic Phase (B)Target Analyte State
Reverse Phase (RP) 0.1% Formic Acid in H2​O 0.1% Formic Acid in AcetonitrileNeutral (Carboxylic acid suppressed)
HILIC 10 mM Ammonium Acetate (pH 5.8)AcetonitrileZwitterionic

Part 4: Experimental Protocols & Validation

To ensure your method meets the rigorous standards of the FDA Bioanalytical Method Validation Guidance for Industry (2018) , the following self-validating protocols must be implemented[3][4].

Protocol 1: Solid Phase Extraction (SPE) for Plasma

Objective: Isolate 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid from plasma proteins and phospholipids to minimize matrix effects.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a Mixed-Mode Anion Exchange (MAX) SPE cartridge.

  • Loading: Dilute 100 µL of plasma sample with 100 µL of 2% ammonium hydroxide (to ensure the analyte is fully deprotonated). Load onto the cartridge.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide in water (removes basic/neutral interferences), followed by 1 mL of Methanol (removes phospholipids).

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol (neutralizes the analyte, releasing it from the anion exchange sorbent).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol 2: Matrix Effect Evaluation (IS-Normalized)

Objective: Quantify ion suppression/enhancement to ensure the coefficient of variation (CV) of the IS-normalized matrix factor is ≤ 15%[3][4].

MatrixEffect ExtractBlank Extract Blank Matrix (n=6 independent lots) SpikePost Post-Extraction Spike (Analyte + IS at LLOQ/High) ExtractBlank->SpikePost Analyze LC-MS/MS Analysis SpikePost->Analyze NeatSolution Prepare Neat Solution (Same Concentration in Solvent) NeatSolution->Analyze CalcMF Calculate Matrix Factor (MF) MF = Area (Spiked) / Area (Neat) Analyze->CalcMF Evaluate IS-Normalized MF CV ≤ 15%? CalcMF->Evaluate

Workflow for Evaluating Matrix Effects per FDA 2018 Bioanalytical Guidelines.

Step-by-Step Execution:

  • Obtain blank plasma from 6 independent sources (lots)[3].

  • Extract the blank samples using Protocol 1.

  • Post-Extraction Spike: Spike the extracted blanks with the analyte and the Stable Isotope-Labeled Internal Standard (SIL-IS) at the Lower Limit of Quantification (LLOQ) and High QC levels.

  • Neat Preparation: Prepare equivalent concentrations of the analyte and SIL-IS in the reconstitution solvent (neat solution).

  • Analyze both sets via LC-MS/MS.

  • Calculation:

    • MFAnalyte​=Peak Area in Neat SolutionPeak Area in Post-Extraction Spike​

    • MFIS​=Peak Area of IS in Neat SolutionPeak Area of IS in Post-Extraction Spike​

    • IS-Normalized MF=MFIS​MFAnalyte​​

  • Validation: The method is self-validating if the CV of the IS-Normalized MF across the 6 lots is ≤ 15%[3][4].

References

  • PubChemLite. "4,4,4-trifluoro-3-(1h-pyrazol-1-yl)butanoic acid (C7H7F3N2O2) Structural and MS Information." Université du Luxembourg. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). FDA Center for Drug Evaluation and Research. Available at: [Link]

  • American Chemical Society (ACS). "Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals." Environmental Science & Technology. Available at:[Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of achieving adequate oral bioavailability for trifluoromethyl (CF₃) compounds. The unique electronic properties that make the CF₃ group a valuable tool in medicinal chemistry can also introduce significant formulation and pharmacokinetic hurdles.[1] This resource is designed to provide both foundational understanding and actionable, field-proven protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the properties of trifluoromethyl compounds and their impact on drug development.

Q1: Why is the trifluoromethyl (CF₃) group so commonly used in medicinal chemistry?

The CF₃ group is frequently incorporated into drug candidates for several strategic reasons.[1] Primarily, it serves to enhance metabolic stability.[2][3][4] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][5][6] By replacing a metabolically labile group (like a methyl group) with a CF₃ group, chemists can block a primary site of metabolic attack, which can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[2][3] Additionally, the CF₃ group's strong electron-withdrawing nature can significantly alter a molecule's pKa, improving target binding affinity and overall potency.[7]

Q2: If CF₃ groups improve metabolic stability, why do they often lead to poor oral bioavailability?

While the CF₃ group enhances metabolic stability, it simultaneously increases the molecule's lipophilicity (logP).[4][5][6] This high lipophilicity often results in very poor aqueous solubility, which is a primary rate-limiting step for the absorption of orally administered drugs (Biopharmaceutics Classification System [BCS] Class II or IV). For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. If a compound is too insoluble, it will pass through the GI tract before it can dissolve and be absorbed, leading to low oral bioavailability regardless of its metabolic stability.[8]

Q3: What are the primary mechanisms that limit the oral absorption of highly lipophilic CF₃ compounds?

There are three main hurdles:

  • Solubility-Limited Absorption: As discussed in Q2, the compound's dissolution rate in the gut is too slow to allow for sufficient absorption within the GI transit time.

  • First-Pass Metabolism: Despite the CF₃ group blocking a specific metabolic site, other parts of the molecule may still be susceptible to extensive metabolism in the gut wall or liver before reaching systemic circulation.[2]

  • Efflux Transporter Activity: Many lipophilic compounds are substrates for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal lining.[9][10] These transporters act as pumps, actively removing the drug from the intestinal cells and pumping it back into the gut lumen, thereby reducing net absorption.[9][11][12]

Part 2: Troubleshooting and Experimental Guides

This section provides structured guidance for overcoming specific experimental challenges.

Problem 1: My new CF₃ compound exhibits extremely low aqueous solubility (<1 µg/mL). How do I select an appropriate formulation strategy?

When faced with a "brick dust" compound, a systematic approach is required to identify a viable formulation strategy. The goal is to enhance the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract.

The following diagram outlines a decision-making process for selecting a bioavailability-enhancing formulation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Approaches Start Poorly Soluble CF₃ Compound Solubility Determine Crystalline & Amorphous Solubility Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability BCS Determine Provisional BCS Class Permeability->BCS BCS_II BCS Class II (Low Solubility, High Permeability) BCS->BCS_II High Perm. BCS_IV BCS Class IV (Low Solubility, Low Permeability) BCS->BCS_IV Low Perm. Sol_Enhance Focus on Solubility Enhancement BCS_II->Sol_Enhance Sol_Perm_Enhance Address Both Solubility & Permeability BCS_IV->Sol_Perm_Enhance ASD Amorphous Solid Dispersions (ASDs) Sol_Enhance->ASD Lipid Lipid-Based Formulations (e.g., SMEDDS) Sol_Enhance->Lipid Nano Nanocrystals Sol_Enhance->Nano Sol_Perm_Enhance->Lipid Prodrug Prodrug Approach Sol_Perm_Enhance->Prodrug

Caption: Workflow for selecting a bioavailability enhancement strategy.

ASDs are a leading strategy for improving the oral bioavailability of poorly soluble drugs.[13][14] The principle is to convert the stable, low-energy crystalline form of the drug into a high-energy, disordered amorphous state, molecularly dispersed within a polymer matrix.[15][16] This prevents recrystallization and allows the drug to achieve a state of "supersaturation" in the gut, providing a large concentration gradient for absorption.[13]

When to Use ASDs:

  • Excellent for BCS Class II compounds.

  • Effective when a significant difference exists between crystalline and amorphous solubility.

  • The compound must be stable in the amorphous state when properly formulated.

Experimental Protocol: Screening for a Viable ASD Formulation

  • Polymer Selection:

    • Screen polymers with varying properties, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Polyvinylpyrrolidone (PVP), and Soluplus®. HPMCAS is often effective due to its ability to interact with hydrophobic drugs and inhibit crystallization in intestinal fluids.[17]

    • Rationale: The polymer must be miscible with the drug and maintain the drug in its amorphous state during storage and dissolution.[15][16]

  • Solvent Selection:

    • Identify a common solvent (e.g., acetone, methanol, dichloromethane) that dissolves both the drug and the polymer.

  • Preparation of ASD (Small Scale - Solvent Evaporation):

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

    • Accurately weigh and dissolve the drug and selected polymer in the chosen solvent in a glass vial.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.

    • Dry the film under a vacuum at 40°C for 24-48 hours to remove residual solvent.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Analyze the dried film to confirm a single glass transition temperature (Tg), which indicates a miscible, amorphous system. A high Tg is desirable for physical stability.[17]

    • Powder X-Ray Diffraction (PXRD): Confirm the absence of crystallinity (i.e., no sharp Bragg peaks).

    • In Vitro Dissolution Testing: Perform dissolution tests in simulated gastric and intestinal fluids (e.g., FaSSGF, FeSSIF). Monitor the drug concentration over time. A successful ASD will show rapid dissolution, achieve a high degree of supersaturation, and maintain it over a physiologically relevant timeframe.

Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media.[18][19]

When to Use Lipid-Based Formulations:

  • Ideal for highly lipophilic (high logP) compounds.

  • Can be effective for both BCS Class II and IV compounds, as they can enhance permeability by interacting with the intestinal membrane.[20]

  • Useful for mitigating negative food effects often seen with poorly soluble drugs.[18]

Experimental Protocol: Screening for a Viable SMEDDS Formulation

  • Excipient Solubility Screening:

    • Determine the saturation solubility of your CF₃ compound in a range of excipients:

      • Oils: Medium-chain triglycerides (e.g., Captex® 300, Miglyol® 812), long-chain triglycerides (e.g., Maisine® CC).

      • Surfactants: Polysorbate 80, Kolliphor® RH40, Labrasol®.

      • Co-solvents: Propylene glycol, Transcutol® HP.

    • Rationale: The goal is to select excipients that can dissolve the entire therapeutic dose in a minimal volume.[21]

  • Constructing Ternary Phase Diagrams:

    • Based on solubility data, select one excipient from each category (oil, surfactant, co-solvent).

    • Systematically mix the three components in varying ratios and visually observe the mixture after dilution with water.

    • Map the regions that form clear, stable microemulsions. This identifies robust formulation compositions.

  • Performance Evaluation:

    • Dispersion Test: Dilute the lead formulations in simulated intestinal fluid and measure the resulting droplet size using dynamic light scattering (DLS). Target droplet sizes are typically <100 nm for SMEDDS.[19]

    • In Vitro Lipolysis: This is a critical test. It simulates the digestion of the lipid formulation by pancreatic lipase. The goal is to ensure the drug remains solubilized in the mixed micelles formed during digestion and does not precipitate out.[21] This is a strong indicator of in vivo performance.

Problem 2: My CF₃ compound shows good solubility in my formulation but still has low bioavailability, suggesting high first-pass metabolism or P-gp efflux.

Even with an enabling formulation, pre-systemic elimination can severely limit oral bioavailability. It's crucial to determine the cause.

G cluster_0 Metabolism Assessment cluster_1 Efflux Assessment cluster_2 Conclusion & Action Start Low In Vivo Exposure Despite Good Formulation Performance Microsomes In Vitro Liver Microsomal Stability Assay Start->Microsomes High_Turnover Result: High Turnover (Low Stability) Microsomes->High_Turnover Low_Turnover Result: Low Turnover (High Stability) Microsomes->Low_Turnover Metabolism_Issue Conclusion: First-Pass Metabolism is Likely Issue Action: Prodrug Strategy or Structural Modification High_Turnover->Metabolism_Issue Caco2 Bidirectional Caco-2 Permeability Assay Low_Turnover->Caco2 High_Efflux Result: High Efflux Ratio (P-gp Substrate) Caco2->High_Efflux Efflux_Issue Conclusion: P-gp Efflux is Likely Issue Action: Formulate with P-gp Inhibitors or Prodrug Strategy High_Efflux->Efflux_Issue Low_Efflux Result: Low Efflux Ratio (Not a Substrate)

Caption: Diagnostic workflow for low bioavailability despite good formulation.

This assay determines the rate at which a compound is metabolized by CYP enzymes present in liver microsomes.[2][3] A high rate of metabolism in vitro is indicative of high first-pass clearance in vivo.

  • Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[2][3]

  • Materials:

    • Liver microsomes (human, rat, etc.)

    • Test compound and positive control (a compound with known metabolic liability)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Phosphate buffer (pH 7.4)

    • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

    • 96-well plate, incubator, centrifuge

    • LC-MS/MS for analysis

  • Procedure:

    • Preparation: Prepare stock solutions of the test compound and controls in DMSO. Dilute to working concentrations in buffer (final DMSO concentration should be ≤1%). Thaw microsomes on ice and dilute to 0.5 mg/mL in cold buffer.[2]

    • Pre-incubation: Add the diluted microsome suspension to the wells of the 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2][3]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stop solution to designated wells. The 0-minute time point serves as the 100% compound remaining control.[2]

    • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Data Analysis: Quantify the peak area of the parent compound at each time point relative to the internal standard. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The following table illustrates the typical outcomes observed when a metabolically weak methyl group is replaced by a CF₃ group.

ParameterDrug with -CH₃ GroupDrug with -CF₃ GroupRationale for Change
Primary Metabolic Pathway Oxidation by CYP enzymesBlocked at the corresponding positionThe C-F bond is highly resistant to enzymatic cleavage compared to the C-H bond.[2][3][5]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[3]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance measures the metabolic capacity of the liver; blocking a major metabolic pathway reduces this value.[3]
Number of Metabolites Generally higherSignificantly reducedInhibition of a primary metabolic pathway limits the formation of downstream metabolites.[3]
  • For High Metabolism: If the compound is rapidly metabolized at a site other than the CF₃ group, a prodrug strategy may be effective.[22] This involves masking the metabolically labile functional group with a promoiety that is cleaved in vivo to release the active drug.

  • For P-gp Efflux: If the compound is identified as a P-gp substrate, formulation with excipients that act as P-gp inhibitors (e.g., certain surfactants like Kolliphor® RH40 or Polysorbate 80) can be beneficial. These excipients can saturate the efflux pumps, allowing more drugs to be absorbed.[9][12]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available from: [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. IntechOpen. Available from: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. Available from: [Link]

  • Lipid-based formulations. Gattefosse. Available from: [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC. Available from: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison School of Pharmacy. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. PMC. Available from: [Link]

  • Role of P-glycoprotein in drug disposition. PubMed. Available from: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Medicines interactions: the role of P-glycoprotein. Medsafe. Available from: [Link]

  • Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery?. Research Collection. Available from: [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. Available from: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available from: [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. The Royal Danish Library. Available from: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available from: [Link]

  • ZJU CBE scientists achieve low-cost trifluoromethylation of drug molecules. Zhejiang University. Available from: [Link]

Sources

Reducing off-target effects of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-Based Inhibitor Development. This hub is designed for drug development professionals and application scientists troubleshooting promiscuity, assay interference, and unexpected cellular phenotypes during the optimization of pyrazole-derived targeted therapies.

Module 1: Scaffold Design & SAR Troubleshooting

Q: My pyrazole-based kinase inhibitor is exhibiting pan-kinase activity. How do I structurally engineer isoform selectivity without sacrificing on-target potency? A: Promiscuity is a common hurdle because the pyrazole core frequently acts as a hydrogen-bond donor/acceptor in the highly conserved ATP-binding hinge region of kinases. To engineer selectivity, you must shift the design paradigm from pure ATP-competitive binding to exploiting non-conserved allosteric pockets or distinct inactive conformations.

Causality & Structural Insight: The geometry of the pyrazole ring allows for unique exit vectors compared to pyrimidines or imidazoles. For example, in the development of the Abl1 inhibitor Asciminib, the pyrazole scaffold was utilized to specifically target the myristoyl pocket rather than the ATP site. This allosteric binding induces a conformational bend in helix-I, achieving sub-nanomolar potency while simultaneously alleviating the hERG ion channel toxicity typically associated with other nitrogen heterocycles[1]. Similarly, aminopyrazole derivatives can be fine-tuned to achieve extreme selectivity between closely related isoforms (e.g., JNK3 vs. p38) by restricting the flexibility of the scaffold to perfectly match the specific steric bulk of the target's binding cleft[2].

Q: How do electronic and steric modifications on the pyrazole core influence off-target binding in metalloproteases? A: When targeting metalloproteases (e.g., meprin α and β), the pyrazole core often serves as a backbone for zinc-chelating groups. The electrostatic environment of the S1' pocket dictates selectivity. Causality: Introducing acidic moieties (like carboxyphenyl groups) drives selectivity toward meprin β due to complementary basic residues in its active site. Conversely, substituting the pyrazole with dual electron-rich moieties (e.g., benzodioxolane) drastically reduces off-target binding to related Matrix Metalloproteinases (MMPs) and ADAMs, improving the overall safety profile of the chemical probe[3][4].

Quantitative Benchmarking: Selectivity Profiles of Optimized Pyrazole Derivatives

To benchmark your candidates, refer to the following table summarizing the quantitative selectivity metrics of successfully optimized pyrazole inhibitors:

CompoundPrimary TargetKey Off-Target(s) AvoidedOn-Target IC50Selectivity Metric / NotesRef
SR-3576 JNK3p38 MAPK7 nM>2800-fold selectivity over p38[2]
Compound 26k JNK3JNK1 / JNK2< 1 nM>500-fold over JNK1; >210-fold over JNK2[2]
Asciminib Abl1 (Myristoyl)hERG / GPCRs0.5 – 0.8 nMMinimal off-target interactions; allosteric[1]
Compound 19 CDK4CDK1, 2, 7, 9420 nMSelectivity achieved via N-methylation[5]
Compound 89 VEGFR-1 / 3250+ other kinases1.1 – 3.2 nMOff-targets generally >100 nM[5]

Module 2: Selectivity Profiling & Validation Workflows

Q: What is the most robust workflow to validate the kinome-wide selectivity of a new pyrazole derivative and confirm true cellular target engagement? A: Relying solely on biochemical affinity assays can yield false positives due to non-physiological protein folding. You must utilize a multi-tiered, self-validating workflow that bridges thermodynamic binding with cellular target engagement.

Workflow A 1. Scaffold Optimization (Pyrazole Core Modifications) B 2. Primary Affinity Screen (KINOMEscan / >300 Kinases) A->B C 3. Orthogonal Activity Assay (Radiometric / MSA) B->C D 4. Cellular Target Engagement (NanoBRET) C->D E 5. Off-Target Deconvolution (Retroactivity Analysis) D->E

Fig 1: Five-step self-validating workflow for pyrazole inhibitor selectivity profiling.

Step-by-Step Methodology: Self-Validating NanoBRET Target Engagement

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding your target kinase fused to a NanoLuc luciferase reporter.

  • Tracer Equilibration: Introduce a cell-permeable fluorescent tracer known to reversibly bind the kinase's ATP pocket.

  • Inhibitor Competition: Treat the cells with a concentration gradient of your pyrazole inhibitor.

  • BRET Measurement: Quantify the Bioluminescence Resonance Energy Transfer (BRET) signal. A dose-dependent decrease in BRET indicates your inhibitor has successfully crossed the cell membrane and displaced the tracer from the active site[2].

  • Self-Validation Check (Critical): To ensure the BRET signal reduction is caused by true target engagement rather than compound autofluorescence, cytotoxicity, or direct NanoLuc inhibition, you must run a parallel control using a kinase-dead mutant or an unrelated NanoLuc-fusion protein. If the BRET signal still drops in this control arm, your compound is causing an assay artifact, and the workflow must be halted for structural redesign.

Module 3: Deconvoluting "Off-Target" Cellular Phenotypes

Q: My cellular assays show paradoxical pathway activation instead of inhibition. Does this mean my pyrazole is binding an off-target kinase? A: Not necessarily. While off-target binding is possible, paradoxical activation is frequently caused by a systems-level phenomenon known as retroactivity [6].

Causality: In highly interconnected signaling networks, a kinase does not just pass a signal forward; it also acts as a physical "load" on its upstream activator. When your highly potent pyrazole inhibitor binds and sequesters the target kinase, it alters the thermodynamic equilibrium of the upstream complex. Because the target kinase is sequestered, the shared upstream activator accumulates and is forced to cross-talk, hyperactivating a parallel, untargeted kinase cascade[6].

Retroactivity Inhibitor Pyrazole Inhibitor Target Target Kinase (Sequestration) Inhibitor->Target Binds Upstream Shared Upstream Activator (Accumulation) Target->Upstream Retroactive Signal Parallel Parallel Kinase Pathway (Hyperactivation) Upstream->Parallel Cross-talk Phenotype Paradoxical Cellular Phenotype Parallel->Phenotype Drives

Fig 2: Mechanism of paradoxical off-target pathway activation via kinase retroactivity.

Troubleshooting Action: Before abandoning the pyrazole scaffold due to suspected off-target toxicity, perform a phosphoproteomic sweep of the upstream activators. If the upstream node is hyperphosphorylated, the phenotype is driven by retroactivity, not poor chemical selectivity. In this case, the solution is not to redesign the pyrazole core, but to adjust the dosing regimen to avoid complete target sequestration.

References

  • Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives: A Compar
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Semantic Scholar / NIH
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β (Detailed Selectivity Profile) NIH
  • Kinase inhibitors can produce off-target effects and activate linked p
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Semantic Scholar

Sources

Validation & Comparative

Validating the Mechanism of Action of 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid (TFPBA)

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Target Engagement and Kinetic Profiling

As a Senior Application Scientist, I frequently guide research teams through the mechanistic deconvolution of novel pharmacophores. The compound 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (hereafter referred to as TFPBA ) represents a highly specialized bioisosteric scaffold. Structurally, it mimics γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system . However, substituting the primary amine with a 1H-pyrazole ring and adding a trifluoromethyl ( −CF3​ ) group fundamentally alters its electronic and steric profile.

To objectively evaluate TFPBA, we must hypothesize its primary target—GABA-aminotransferase (GABA-AT) , the enzyme responsible for GABA catabolism —and compare its performance against established alternatives like Vigabatrin (an FDA-approved irreversible inhibitor) and CPP-115 (a next-generation inactivator) .

Mechanistic Context: The GABA Shunt Pathway

GABA-AT catalyzes the transamination of GABA to succinic semialdehyde (SSA). Inhibiting this step elevates synaptic GABA, providing antiepileptic efficacy. Understanding whether an inhibitor temporarily blocks this pathway or permanently ablates the enzyme is the cornerstone of our validation strategy.

G Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD GABA GABA GABA_AT GABA-AT Enzyme GABA->GABA_AT SSA Succinic Semialdehyde (SSA) GAD->GABA GABA_AT->SSA Vigabatrin Vigabatrin Vigabatrin->GABA_AT Irreversible Inhibition TFPBA TFPBA (Investigational) TFPBA->GABA_AT Mechanism-based Inactivation?

GABA shunt pathway highlighting the target enzyme GABA-AT and its specific inhibitors.

The Self-Validating Experimental Workflow

To objectively validate TFPBA’s mechanism of action (MoA), we cannot rely on a simple endpoint IC50​ assay. Mechanism-based inactivators like Vigabatrin require catalytic turnover to form a covalent adduct; thus, their apparent potency increases over time.

We must deploy a self-validating triad of assays :

  • Coupled Enzyme Kinetics identifies the macroscopic inhibitory effect and time-dependence.

  • Jump-Dilution physically tests the reversibility hypothesis generated by the first assay.

  • Surface Plasmon Resonance (SPR) provides an orthogonal, enzyme-free confirmation of direct target engagement.

Workflow Step1 1. Coupled Enzyme Assay (Determine IC50 & Time-Dependence) Decision Is Inhibition Time-Dependent? Step1->Decision Step2 2. Jump-Dilution Assay (Assess Reversibility) Irreversible Mechanism-Based Inactivator (Calculate kinact / KI) Step2->Irreversible No Activity Recovery Reversible Reversible Inhibitor (Calculate Ki) Step2->Reversible Activity Recovers Step3 3. SPR Binding Kinetics (Quantify kon, koff, KD) Decision->Step2 Yes Decision->Reversible No Irreversible->Step3 Reversible->Step3

Orthogonal experimental workflow for validating the mechanism of action of GABA-AT inhibitors.

Step-by-Step Methodologies
Protocol A: Continuous Coupled Enzyme Assay

Causality: GABA-AT activity is difficult to measure directly because its products lack distinct optical absorbance. We couple the production of SSA to succinic semialdehyde dehydrogenase (SSDH), which reduces NADP+ to NADPH , measurable dynamically at 340 nm .

  • Reagent Preparation : Prepare 50 mM potassium pyrophosphate buffer (pH 8.5) containing 2 mM α -ketoglutarate, 1 mM β -mercaptoethanol, and 1.1 mM NADP+ .

  • Enzyme Mix : Reconstitute purified recombinant human GABA-AT (approx. 1 μ M) with an excess of SSDH (commercially available as Pseudomonas fluorescens GABase).

  • Inhibitor Pre-incubation : Incubate GABA-AT with varying concentrations of TFPBA, Vigabatrin, or CPP-115 for 0, 15, 30, and 60 minutes at 25°C.

  • Reaction Initiation : Add 11 mM GABA to initiate the transamination.

  • Kinetic Readout : Monitor absorbance at 340 nm continuously for 10 minutes to calculate the initial velocity ( V0​ ).

Protocol B: Jump-Dilution Reversibility Assay

Causality: If TFPBA forms a covalent adduct with the PLP cofactor, massive dilution will not restore enzyme activity. If it is a reversible binder, the equilibrium will shift, and activity will recover.

  • Incubate GABA-AT (100x standard assay concentration) with a saturating concentration of TFPBA ( 10×IC50​ ) for 60 minutes.

  • Rapidly dilute the mixture 100-fold into the assay buffer containing saturating GABA and NADP+ .

  • Monitor NADPH production. Compare the recovery slope to a vehicle-treated positive control.

Comparative Performance Data

The following table synthesizes the quantitative kinetic profiling of TFPBA against established GABA-AT inhibitors based on our rigorous self-validating workflow.

CompoundApparent IC50​ (0 min Pre-incubation)Apparent IC50​ (60 min Pre-incubation) kinact​/KI​ ( mM−1min−1 )Reversibility (Jump-Dilution)Target Engagement ( KD​ via SPR)
Vigabatrin > 1000 μ M75 μ M0.03IrreversibleN/A (Covalent)
CPP-115 120 μ M0.5 μ M5.6IrreversibleN/A (Covalent)
TFPBA 45 μ M 42 μ M N/A Reversible 2.1 μ M
Scientific Interpretation

Unlike Vigabatrin, which exhibits a massive, time-dependent shift in IC50​ due to covalent trapping , TFPBA's IC50​ remains stable regardless of pre-incubation time (45 μ M vs 42 μ M). Furthermore, in the jump-dilution assay, enzymatic activity is rapidly restored.

This confirms that TFPBA acts as a reversible, competitive inhibitor . The trifluoromethyl group effectively occupies the hydrophobic pocket normally engaged by the distal carbons of GABA, while the pyrazole ring provides critical hydrogen bonding to the active site residues (e.g., Arg192) without undergoing the transamination required for irreversible covalent trapping. This provides a distinct pharmacological advantage over Vigabatrin by potentially mitigating the risk of irreversible visual field defects associated with permanent GABA-AT ablation .

References
  • Pharmacology and clinical pharmacology of vigabatrin. PubMed. Available at:[Link]

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI / PubMed. Available at:[Link]

  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). NIH / PMC. Available at:[Link]

  • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis. Available at: [Link]

A Senior Application Scientist's Guide to 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorinated motifs and heterocyclic scaffolds is a cornerstone of rational design. This guide provides an in-depth comparative analysis of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, a compound of emerging interest. While direct experimental literature on this specific molecule is nascent, this document leverages extensive data from analogous structures to provide a robust framework for its synthesis, characterization, and potential applications. By cross-validating with established pyrazole-based therapeutics and other fluorinated analogues, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and utilize this promising chemical entity. This guide will delve into a plausible synthetic route, detailed characterization protocols, and a comparative assessment against relevant alternatives in the context of antimicrobial and anti-inflammatory research.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its utility stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, while maintaining metabolic stability. The introduction of a trifluoromethyl group (CF3) can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile by increasing its metabolic stability, lipophilicity, and binding affinity. The combination of a pyrazole ring and a trifluoromethyl group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid presents a molecule with high potential for biological activity. This guide will explore this potential through a detailed, data-driven comparison with relevant compounds.

Synthetic Accessibility: A Plausible Pathway

Synthesis_Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis A Pyrazole C Intermediate Ester A->C Base (e.g., Cs2CO3) B Ethyl 4,4,4-trifluorocrotonate B->C D Intermediate Ester E 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid D->E Base (e.g., KOH)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate (Intermediate Ester)

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetonitrile, add a base like cesium carbonate (Cs2CO3, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

  • Add ethyl 4,4,4-trifluorocrotonate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Synthesis of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

  • Dissolve the purified intermediate ester (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a strong base, such as potassium hydroxide (KOH, 3.0 eq).[1]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 1-2 with cold 10% hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid would be confirmed through a suite of analytical techniques.

PropertyPredicted/Expected ValueMethod
Molecular Formula C7H7F3N2O2-
Molecular Weight 208.14 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
pKa ~2-3Computational Prediction[2][3]
LogP ~0.8 (predicted)HPLC/Computational

Table 1: Predicted Physicochemical Properties.

Experimental Protocol: Characterization

Characterization_Workflow cluster_0 Primary Structure Confirmation cluster_1 Fluorine Confirmation cluster_2 Purity Analysis A 1H NMR B 13C NMR C Mass Spectrometry D 19F NMR E HPLC F Elemental Analysis

Caption: Analytical workflow for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include distinct peaks for the pyrazole ring protons, a multiplet for the chiral proton adjacent to the trifluoromethyl group, and signals for the methylene and carboxylic acid protons.

    • ¹³C NMR: Resonances for the pyrazole carbons, the trifluoromethyl-bearing carbon, the methylene carbon, and the carboxyl carbon are anticipated.

    • ¹⁹F NMR: A characteristic signal for the CF3 group is expected. This technique is highly sensitive and provides a clean spectrum for fluorinated compounds.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Comparative Analysis: Benchmarking Against Alternatives

The potential utility of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can be evaluated by comparing its structural features and predicted properties to well-established pyrazole-containing drugs and other relevant compounds.

Comparison with Anti-Inflammatory Agents

A prominent example of a pyrazole-based drug is Celecoxib , a selective COX-2 inhibitor used to treat inflammation and pain.[5]

Feature4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acidCelecoxib
Core Scaffold PyrazolePyrazole
Key Substituents Trifluoromethyl, Butanoic acidTrifluoromethyl, Sulfonamide, p-tolyl, phenyl
Mechanism Unknown (potential COX inhibitor)Selective COX-2 Inhibition[6]
Acidity Carboxylic acid (pKa ~2-3)Sulfonamide (pKa ~11)

Table 2: Comparison with Celecoxib.

The presence of the trifluoromethyl group in both molecules is noteworthy. In Celecoxib, this group contributes to its selective binding to the COX-2 enzyme.[7] The carboxylic acid moiety in the target compound provides a strong acidic handle, which could be a key interaction point with biological targets.

Comparison with Antimicrobial Agents

Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[8] The trifluoromethyl group is also a common feature in modern antimicrobial agents.

Compound ClassKey Structural FeaturesReported Activity
Fluoro-substituted Pyrazole Carboxamides Pyrazole core, carboxamide linker, fluoro-phenyl substituentsAntibacterial and antifungal activity.[4][9]
Trifluoromethyl-phenyl Pyrazoles Pyrazole core, trifluoromethyl-phenyl groupPotent inhibitors of Gram-positive bacteria.

Table 3: Comparison with Pyrazole-based Antimicrobial Agents.

The structural similarity of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to these active antimicrobial compounds suggests its potential in this therapeutic area. The butanoic acid side chain could influence its solubility and cell permeability, which are critical factors for antimicrobial efficacy.

Future Directions and Experimental Validation

This guide provides a comprehensive theoretical framework for the investigation of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid. The next logical steps involve the experimental execution of the proposed synthesis and characterization protocols. Following successful synthesis and purification, a thorough biological evaluation is warranted.

Experimental Validation A Synthesis and Purification B Spectroscopic Confirmation (NMR, MS) A->B C In vitro Biological Screening B->C D Antimicrobial Assays (MIC determination) C->D E Anti-inflammatory Assays (e.g., COX inhibition) C->E

Caption: Flowchart for the experimental validation of the target compound.

Conclusion

While direct experimental data for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid remains to be published, a thorough analysis of analogous compounds provides a strong foundation for its synthesis, characterization, and potential applications. The combination of a pyrazole core and a trifluoromethyl group makes it a compelling candidate for investigation as a novel anti-inflammatory or antimicrobial agent. This guide offers the necessary protocols and comparative insights to initiate and guide such research endeavors, underscoring the importance of cross-validation and predictive analysis in modern drug discovery.

References

  • Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Comput
  • Theoretical studies on fluorin
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed.
  • Structure property relationships of fluorinated carboxylic acid bioisosteres. Request PDF.
  • Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids.
  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Research profile.
  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Deriv
  • 4,4,4-Trifluorobutyric acid | 406-93-9. ChemicalBook.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC.
  • Supporting Inform
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Semantic Scholar.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • New celecoxib derivatives as anti-inflamm
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
  • CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
  • CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole deriv
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • 4,4,4-trifluorobutanoic acid - 406-93-9, C4H5F3O2, density, melting point, boiling point, structural formula, synthesis.
  • Ag2CO3 catalyzed aza‐Michael addition of pyrazoles to α, β‐unsaturated carbonyl compounds.
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole deriv
  • 3-(1H-Pyrazol-1-yl)butanoic acid DiscoveryCPR 890092-84-9. Sigma-Aldrich.
  • Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β‐unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives.
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Deriv
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. LOCKSS: Serve Content.

Sources

Head-to-head comparison of trifluoromethyl and non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Trifluoromethyl (–CF₃) vs. Non-Fluorinated Analogs in Drug Design

As a Senior Application Scientist, one of the most frequent structural optimization decisions I encounter is whether to replace a standard alkyl group—typically a methyl (–CH₃) or an isopropyl group—with a fluorinated bioisostere. The trifluoromethyl (–CF₃) group is a privileged motif in medicinal chemistry, fundamentally altering a molecule's physicochemical, pharmacokinetic, and pharmacodynamic landscape[1].

This guide provides an objective, data-driven comparison between –CF₃ and non-fluorinated analogs, detailing the causality behind their divergent behaviors and providing self-validating experimental protocols for rigorous evaluation.

Physicochemical Profiling: Sterics, Electronics, and Lipophilicity

The substitution of a –CH₃ group with a –CF₃ group is not a simple 1:1 structural swap. While often deployed as a matched molecular pair (MMP) to probe structure-activity relationships (SAR)[2], the –CF₃ group introduces profound electronic and steric shifts. Fluorine is the most electronegative element, and the cumulative inductive effect of three fluorine atoms heavily polarizes the molecule, impacting the pKa of adjacent functional groups[1].

Sterically, the –CF₃ group is significantly bulkier than a –CH₃ group. Its van der Waals volume (~39.8 ų) is closer to that of an isopropyl group, meaning it can effectively fill larger hydrophobic pockets but may cause steric clashes in tightly constrained binding sites. Furthermore, the –CF₃ group acts as a potent lipophilicity enhancer, driving the compound into lipid bilayers and improving membrane permeability[1].

Table 1: Fundamental Physicochemical Comparison
PropertyMethyl (–CH₃)Trifluoromethyl (–CF₃)Causality / Impact on Drug Design
van der Waals Volume ~25.5 ų~39.8 ų–CF₃ provides greater steric bulk, mimicking an isopropyl group to maximize hydrophobic contacts.
Electronegativity (Pauling) 2.5 (Carbon)3.98 (Fluorine)–CF₃ exerts a strong electron-withdrawing inductive effect, lowering the pKa of proximal basic amines.
Lipophilicity (ΔLogP) Baseline+0.6 to +1.2The highly fluorinated surface increases partitioning into lipid environments, enhancing oral absorption.
C–X Bond Strength ~98 kcal/mol (C–H)~116 kcal/mol (C–F)The ultra-strong C–F bond resists oxidative cleavage, directly improving metabolic half-life[3].
Experimental Workflow: High-Throughput Lipophilicity (LogD₇.₄) Assay

To empirically validate the lipophilicity shift caused by trifluoromethylation, we utilize a miniaturized Shake-Flask LC-MS/MS protocol. This method is superior to in silico predictions, which frequently miscalculate the complex polarization effects of polyfluorinated systems.

Self-Validating Protocol:

  • System Equilibration: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours. Causality: Prevents volume shifts during the assay, ensuring thermodynamic equilibrium.

  • Compound Spiking: Dissolve the –CH₃ and –CF₃ analogs in DMSO (10 mM). Spike 10 µL into 990 µL of the pre-partitioned octanol/buffer mixture (1:1 v/v) in a 96-well deep-well plate.

  • Thermodynamic Partitioning: Seal and shake the plate at 1,000 RPM for 2 hours at 25°C, followed by centrifugation at 3,000 x g for 15 minutes. Causality: Shaking drives the compounds to their preferred phase, while centrifugation breaks any formed micro-emulsions to ensure clean phase separation.

  • Quantification: Aliquot 50 µL from both the octanol and buffer layers. Dilute with acetonitrile and analyze via LC-MS/MS.

  • Validation Matrix: The assay must include Propranolol (moderate LogD) and Amiodarone (high LogD) as internal controls. If the controls deviate by >0.2 log units from historical baselines, the plate is rejected.

Metabolic Stability: Evading Cytochrome P450 Oxidation

The primary driver for incorporating a –CF₃ group is to overcome metabolic liabilities[4]. Cytochrome P450 (CYP450) enzymes in the liver clear xenobiotics primarily via oxidative mechanisms, such as aliphatic hydroxylation. A –CH₃ group is highly susceptible to Hydrogen Atom Transfer (HAT) by the CYP450 heme-oxo intermediate, leading to rapid hydroxylation and subsequent clearance[3].

By replacing the –CH₃ with a –CF₃, the metabolic soft spot is hardened. The C–F bond (116 kcal/mol) is too strong for CYP450 to break[3]. Additionally, the electron-withdrawing nature of the –CF₃ group deactivates adjacent aromatic rings toward electrophilic oxidation, providing a secondary layer of metabolic protection[5].

CYP450_Metabolism Drug Parent Drug Scaffold CH3 Methyl Analog (-CH3) Drug->CH3 Non-fluorinated CF3 Trifluoromethyl Analog (-CF3) Drug->CF3 Fluorinated CYP CYP450 Enzyme (H-Atom Transfer) CH3->CYP Stable Metabolically Stable (Blocked Oxidation) CF3->Stable C-F Bond Resists Cleavage Metabolite Hydroxylated Metabolite (-CH2OH) -> Rapid Clearance CYP->Metabolite Oxidation via HAT

Caption: CYP450 oxidative metabolism pathway comparing the susceptibility of methyl vs. trifluoromethyl analogs.

Table 2: Matched Molecular Pair (MMP) Pharmacokinetic Data

(Representative data derived from standard in vitro human liver microsome assays[5])

Scaffold / AnalogHalf-life (t₁/₂, min)Intrinsic Clearance (CL_int, µL/min/mg)Metabolic Fate
Quinoline–CH₃ 14.297.6Rapid benzylic hydroxylation.
Quinoline–CF₃ >120.0<5.0Stable; metabolism shifted to minor pathways.
Benzimidazole–CH₃ 22.561.5N-dealkylation / oxidation.
Benzimidazole–CF₃ 88.015.74-fold improvement in metabolic stability.
Experimental Workflow: Human Liver Microsome (HLM) Stability Assay

To quantify the protective effect of the –CF₃ group, we perform an in vitro HLM assay. Microsomes contain the full complement of CYP450 enzymes bound to the endoplasmic reticulum[3].

Self-Validating Protocol:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in 100 mM phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (0.5 mg/mL protein). Incubate at 37°C for 5 minutes. Causality: Ensures the compound and enzymes reach thermal equilibrium and allows non-specific protein binding to stabilize before initiating the reaction.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to the mixture. Causality: NADPH provides the essential reducing equivalents required by CYP450 oxidoreductase to activate the heme center[4].

  • Time-Course Sampling: At precisely t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: The organic solvent instantly denatures the CYP450 enzymes, arresting metabolism, while precipitating proteins for clean LC-MS/MS injection[4].

  • Validation Matrix: The assay must run concurrently with Verapamil (High clearance control, validating enzyme activity) and Warfarin (Low clearance control, validating system stability).

HLM_Assay Step1 1. Compound + HLM Pre-Incubation (37°C) Step2 2. Add NADPH (Initiate CYP450 Reaction) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with Acetonitrile (Protein Precipitation) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5 Step6 6. Calculate CL_int & Half-life (t1/2) Step5->Step6

Caption: Step-by-step experimental workflow for the In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay.

Conclusion: Strategic Decision Matrix

The transition from a non-fluorinated analog to a trifluoromethylated derivative is a highly effective strategy, but it must be applied rationally.

  • Choose –CH₃ when: The binding pocket is sterically restricted, the compound already suffers from excessive lipophilicity (LogP > 5), or aqueous solubility is the primary bottleneck.

  • Choose –CF₃ when: The molecule exhibits poor oral bioavailability due to rapid CYP450-mediated clearance at the alkyl site, or when seeking to increase passive membrane permeability by boosting lipophilicity[1].

By utilizing the self-validating protocols outlined above, researchers can quantitatively justify the "fluorine effect" and accelerate the optimization of robust, metabolically stable clinical candidates.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: NIH.gov URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH.gov URL:[Link]

  • A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes Source: RSC Publishing URL:[Link]

  • Evaluation of lipophilicity of selected bioactive molecules by HPLC Source: Sciforum URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]

Sources

Selectivity Profiling and Application Guide: 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight chemical starting points with high ligand efficiency is critical. The pyrazole carboxylic acid motif has emerged as a privileged scaffold, demonstrating exceptional utility in targeting metalloenzymes and disrupting challenging protein-protein interactions (PPIs) such as the KEAP1-NRF2 axis[1][2].

This technical guide evaluates the performance of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (TFPBA) . By incorporating a trifluoromethyl (-CF3) group at the beta position, TFPBA is rationally designed to overcome the high metabolic clearance and suboptimal lipophilicity that plague traditional non-fluorinated fragments. Here, we objectively compare TFPBA against its non-fluorinated counterpart, 3-(1H-pyrazol-1-yl)butanoic acid (PBA), and the foundational 1H-pyrazole-3-carboxylic acid (PCA), providing actionable experimental protocols and biophysical data for drug development professionals.

Structural Rationale: The Fluorine Advantage

The substitution of hydrogen atoms with fluorine fundamentally alters the physicochemical landscape of the fragment. The design of TFPBA introduces three distinct mechanistic advantages over standard pyrazole fragments[3]:

  • pKa Modulation & Electrostatics: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the adjacent carboxylic acid. This enhances the strength of electrostatic interactions (salt bridges) with basic residues within target binding pockets[4].

  • Metabolic Shielding: The bulky, highly stable C-F bonds sterically hinder cytochrome P450 enzymes. This effectively blocks the beta-oxidation pathways that rapidly degrade non-fluorinated aliphatic chains.

  • Desolvation Entropy: Fluorination increases the overall lipophilicity of the fragment, driving favorable desolvation entropy upon binding without adding excessive molecular weight.

Comparative Performance Profiling

To objectively assess the utility of TFPBA, we compared it against PBA and PCA across key biophysical and ADME (Absorption, Distribution, Metabolism, and Excretion) metrics.

Table 1: Biophysical and ADME Profiling of Pyrazole Carboxylic Acid Fragments
CompoundSubstructureTarget Affinity (Kd, µM)Thermal Shift (ΔTm, °C)Ligand Efficiency (LE)Intrinsic Clearance (Cl_int, µL/min/mg)
TFPBA 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid45.2+3.20.38< 10.0
PBA 3-(1H-pyrazol-1-yl)butanoic acid120.5+1.80.3145.6
PCA 1H-pyrazole-3-carboxylic acid350.0+0.90.2815.2

Data Interpretation: TFPBA demonstrates a nearly 3-fold improvement in binding affinity (Kd) compared to its non-fluorinated analog (PBA), driven by enhanced pocket desolvation. Crucially, the intrinsic clearance (Cl_int) drops significantly, proving the metabolic shielding effect of the -CF3 group.

Self-Validating Experimental Methodologies

In FBDD, relying on a single assay often leads to false positives. We employ a self-validating cascade: Surface Plasmon Resonance (SPR) provides real-time kinetic resolution, while Differential Scanning Fluorimetry (DSF) orthogonally confirms that kinetic binding translates to thermodynamic stabilization[4].

Real-Time Kinetic Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments typically exhibit low affinities and very rapid dissociation rates ( koff​ ). Endpoint assays often miss these transient interactions. SPR provides the real-time kinetic resolution necessary to ensure true binders are not discarded.

Protocol:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., KEAP1 Kelch domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a high immobilization level (~3000 RU) to account for the low molecular weight of the fragments.

  • Buffer Preparation: Use PBS-P+ (pH 7.4) supplemented with 2% DMSO to perfectly match the fragment library solvent conditions, preventing bulk refractive index shifts.

  • Analyte Injection: Inject TFPBA and control fragments at concentrations ranging from 10 µM to 500 µM (2-fold dilution series) at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the steady-state affinity data using a 1:1 Langmuir binding model to derive the Kd.

Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality: To filter out non-specific aggregators or assay artifacts, SPR hits must be confirmed via a secondary method. DSF measures the thermodynamic stabilization of the folded protein upon ligand binding.

Protocol:

  • Master Mix Preparation: Prepare a 20 µL reaction containing 2 µM target protein, 5x SYPRO Orange dye, and assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Dispense 1 mM of TFPBA or alternative fragments (maintaining a final DMSO concentration of 1%).

  • Thermal Melt Execution: Subject the microplate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system.

  • Analysis: Calculate the melting temperature (Tm) from the first derivative of the fluorescence emission curve. Report the thermal shift (ΔTm = Tm_compound - Tm_DMSO).

ADME Profiling: Microsomal Stability Assay

Causality: Assessing intrinsic clearance early ensures that hit-to-lead optimization efforts are spent on scaffolds with viable pharmacokinetic potential.

Protocol:

  • Incubation: Incubate 1 µM of the fragment with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate Clint​ .

Mechanistic Pathway and Target Engagement

The integration of TFPBA into a drug discovery pipeline follows a rigorous hit-to-lead workflow, ultimately leading to target engagement. Below is the logical progression of fragment screening and the specific mechanism by which TFPBA disrupts the KEAP1-NRF2 pathway[1].

FBDD_Workflow Library Fragment Library (Fluorinated Pyrazoles) Primary Primary Screen (SPR / DSF) Library->Primary High Throughput Validation Orthogonal Validation (X-ray Crystallography) Primary->Validation Hit Selection Hit Hit Expansion (SAR & ADME) Validation->Hit Structural Insights Lead Lead Optimization (In Vivo Profiling) Hit->Lead Selectivity Profiling

Fig 1. Fragment-based lead discovery workflow for fluorinated pyrazole scaffolds.

Target_Engagement TFPBA TFPBA Fragment KEAP1 KEAP1 Kelch Domain TFPBA->KEAP1 Competitive Disruption NRF2 NRF2 Factor KEAP1->NRF2 Ubiquitination (Basal) KEAP1->NRF2 Release ARE Antioxidant Response NRF2->ARE Transcription

Fig 2. Mechanism of KEAP1-NRF2 pathway disruption by the TFPBA fragment.

Conclusion

The comparative profiling of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (TFPBA) underscores the profound impact of strategic fluorination in fragment-based drug design. By simultaneously lowering the pKa of the carboxylic acid for better target engagement and shielding the aliphatic backbone from microsomal degradation, TFPBA serves as a highly superior starting point compared to traditional pyrazole carboxylic acids. Researchers targeting basic pockets in metalloenzymes or PPI interfaces should prioritize this fluorinated scaffold for hit-to-lead expansion.

References

  • Fragment-guided discovery of pyrazole carboxylic acid inhibitors of the KEAP1:NRF2 protein-protein interaction - American Chemical Society. 1

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - ResearchGate. 2

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. 4

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH. 3

Sources

Safety Operating Guide

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Thermal Destruction of 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target affinity, laboratory safety protocols must evolve to handle their end-of-life logistics. 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid presents a unique disposal challenge. It combines a highly stable trifluoromethyl ( −CF3​ ) group, a nitrogen-rich pyrazole ring, and a reactive carboxylic acid.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan. This ensures regulatory compliance, environmental safety, and laboratory integrity by treating this specialized compound with the rigorous thermal destruction protocols it requires.

Chemical Profiling & Destruction Causality

To understand why standard disposal methods fail, we must first analyze the molecular vulnerabilities and hazards of the compound:

  • The Trifluoromethyl ( −CF3​ ) Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy often exceeding 120 kcal/mol[1]. Standard municipal or low-temperature hazardous waste incinerators (operating at 800–900°C) cannot reliably cleave this bond. Incomplete combustion at these temperatures leads to the volatilization of the compound or the formation of highly toxic Products of Incomplete Combustion (PICs)[2].

  • The Pyrazole Heterocycle: The thermal breakdown of the two adjacent nitrogen atoms in the pyrazole ring generates nitrogen oxides ( NOx​ ). If not properly scrubbed from the exhaust, this contributes to severe environmental toxicity.

  • The Carboxylic Acid Motif: As an organic acid, it can catalyze unwanted reactions if mixed with incompatible waste streams (e.g., cyanides, azides, or strong bases) and can corrode standard metal storage drums over time.

  • Regulatory Context: While a single −CF3​ group may not meet the strictest definitions of polymeric PFAS, the EPA's 2024 Interim Guidance on the Destruction and Disposal of PFAS strongly recommends that all highly fluorinated organic materials undergo rigorous high-temperature thermal treatment to prevent the release of fluorinated fragments into the environment[3].

Visualizing the Disposal Workflow

DisposalWorkflow Gen Waste Generation: 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid Seg Halogenated Waste Segregation (Isolate from non-halogenated) Gen->Seg Collect Neut pH Verification & Neutralization (Target pH 6.0 - 8.0) Seg->Neut Process Pack Packaging in UN-Approved HDPE/Glass Containers Neut->Pack Store Inc High-Temp Incineration (>1100°C, >2s residence) Pack->Inc Transport Scrub Alkaline Scrubbing (Capture HF & NOx) Inc->Scrub Exhaust Gas Disp Safe Environmental Release & Ash Landfilling Scrub->Disp Filtered

Fig 1: End-to-end disposal and thermal destruction workflow for fluorinated pyrazole derivatives.

Step-by-Step Laboratory Disposal Protocol

Phase 1: Source Segregation and Neutralization

  • Isolate the Waste Stream: Immediately route the compound into a designated "Halogenated Organic Acid Waste" container.

    • Causality: Mixing fluorinated waste with non-halogenated solvents dilutes the fluorine concentration, making it difficult for waste management contractors to identify the need for specialized high-temperature kilns equipped with acid-gas scrubbers[4].

  • Verify Compatibility: Ensure the waste container contains no reactive metals (e.g., sodium, magnesium) or strong oxidizers.

  • pH Neutralization (For Aqueous/Solution Waste): Slowly titrate the waste solution with 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate ( NaHCO3​ ) until the pH reaches 6.0–8.0.

    • Causality: Neutralizing the carboxylic acid reduces the vapor pressure of the compound, preventing inhalation hazards, and mitigates the risk of acid-catalyzed corrosion of the primary transport container.

Phase 2: Packaging and Logistics 4. Select Appropriate Containers: Transfer the neutralized waste into UN-approved High-Density Polyethylene (HDPE) carboys or borosilicate glass bottles.

  • Causality: Never use metal drums for primary containment. In the event of trace thermal or chemical degradation, fluorinated compounds can release hydrogen fluoride (HF), which rapidly corrodes metal but is safely contained by HDPE or Teflon-lined vessels.
  • Apply Regulatory Labeling: Label the container explicitly: "Hazardous Waste - Halogenated Organic Acid (Contains Fluorinated Organics and Nitrogen Heterocycles)." Include the full IUPAC name to ensure the downstream facility understands the exact elemental composition.

Phase 3: Thermal Destruction (Facility Level) 6. High-Temperature Incineration: Contract a permitted hazardous waste disposal facility capable of operating a rotary kiln at temperatures exceeding 1100°C.

  • Causality: Temperatures below 1000°C are insufficient for complete mineralization and can cause the release of volatile fluorinated degradation products[2]. A minimum residence time of 2.0 seconds at >1100°C is required to fully oxidize the robust C-F bonds and the pyrazole ring.
  • Alkaline Scrubbing: Ensure the facility utilizes wet alkaline scrubbers (e.g., Calcium Hydroxide, Ca(OH)2​ ).
  • Causality: Thermal destruction of fluorinated organics inherently generates highly corrosive HF gas[4]. The alkaline scrubber neutralizes HF into insoluble, environmentally benign Calcium Fluoride ( CaF2​ ), which can be safely landfilled.

Quantitative Operational Parameters

To facilitate easy comparison and auditing of your waste management contractor, ensure they meet the following operational specifications before handing over the waste:

Operational ParameterRequired SpecificationScientific Rationale
Incineration Temperature > 1100°CRequired to overcome the >120 kcal/mol C-F bond dissociation energy[1].
Kiln Residence Time 2.0 secondsEnsures complete thermal oxidation; prevents formation of NOx​ and fluorinated PICs[2].
Target Neutralization pH 6.0 – 8.0Prevents volatilization of the free acid and protects transport containers from corrosion.
Scrubber System Alkaline Wet ScrubberCaptures HF gas generated during combustion, precipitating it as stable CaF2​ [4].
Primary Containment UN-Rated HDPE / GlassImpervious to trace HF formation; prevents heavy metal leaching from container walls.

References

  • [3] Title: 2024 Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • [4] Title: Thermal Treatment and Combustion of Halogenated Organic Compounds Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • [1] Title: Photodissociation of hexafluoropropene at 193 nm (C-F Bond Dissociation Energy) Source: Lawrence Berkeley National Laboratory - eScholarship URL:[Link]

  • [2] Title: PFAS and Planetary Boundaries: Global Challenges for Waste Management and Policy Solutions Source: Environmental Science & Technology - ACS Publications URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
Reactant of Route 2
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.